molecular formula C7H3ClIN B029706 2-Chloro-6-iodobenzonitrile CAS No. 89642-53-5

2-Chloro-6-iodobenzonitrile

Cat. No.: B029706
CAS No.: 89642-53-5
M. Wt: 263.46 g/mol
InChI Key: MSYWVDNGKVMKIS-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzonitrile is a versatile and high-value halogenated aromatic building block extensively utilized in advanced organic synthesis and medicinal chemistry research. Its distinct molecular architecture, featuring both chloro and iodo substituents ortho to an electron-withdrawing nitrile group, makes it an ideal substrate for sequential and selective cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations. The iodide serves as an excellent leaving group for initial palladium-catalyzed coupling, while the chloride, being less reactive, can be subsequently functionalized under more forcing conditions or act as a handle for further derivatization, enabling the rapid assembly of complex, diversely substituted biaryl and heteroaryl systems. This compound is of significant interest in the development of pharmaceutical candidates, agrochemicals, and functional materials, serving as a critical precursor in the synthesis of kinase inhibitors, PET (Positron Emission Tomography) radioligands, and liquid crystalline compounds. Researchers value its utility for constructing molecular scaffolds that probe structure-activity relationships (SAR) and for generating compound libraries in high-throughput screening. For Research Use Only.

Properties

IUPAC Name

2-chloro-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYWVDNGKVMKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347458
Record name 2-Chloro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89642-53-5
Record name 2-Chloro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-6-iodobenzonitrile, a key intermediate in various chemical syntheses. The data is presented to facilitate easy reference and comparison for laboratory and development applications.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and reaction setup.

PropertyValueUnits
Molecular Formula C₇H₃ClIN-
Molecular Weight 263.46 g/mol
Appearance Pale crystalline solid-
Melting Point 110-117°C
Boiling Point 320.9°C at 760 mmHg
Density ~2.0, 2.01g/cm³
Flash Point 147.9°C
Vapor Pressure 0.000308mmHg at 25°C
Solubility Low solubility in water; Soluble in most organic solvents-

Note: The density is reported as approximately 2.0 g/cm³[1] and more specifically as 2.01 g/cm³[2].

Experimental Protocols

While specific experimental records for this compound are not publicly detailed, the following are generalized, standard protocols for determining the key physical properties mentioned above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. A pure substance will have a sharp melting point range of about 0.5-1.0°C.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus next to a thermometer.

    • The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.

    • For an accurate measurement, the heating rate is slowed to about 2°C per minute as the approximate melting point is approached.

    • The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, heating oil, heat source.[3]

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the liquid.

    • The test tube assembly is attached to a thermometer and submerged in the heating oil within the Thiele tube.

    • The Thiele tube is gently heated, causing air to escape from the capillary tube.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound like this compound.

MeltingPointWorkflow Figure 1: General Workflow for Melting Point Determination A Sample Preparation (Crush solid into fine powder) B Capillary Tube Loading (Pack powder into capillary tube) A->B C Apparatus Setup (Place capillary in heating block) B->C D Rapid Heating (Determine approximate melting range) C->D E Slow Heating (Heat at ~2°C/min near melting point) D->E F Observation & Recording (Record start and end of melting) E->F G Data Analysis (Report melting point range) F->G

Caption: General Workflow for Melting Point Determination

References

A Comprehensive Technical Guide to 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89642-53-5

This document provides an in-depth technical overview of 2-Chloro-6-iodobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical and Spectroscopic Data

This compound is a halogenated aromatic nitrile.[1] Its physical properties make it suitable for a variety of organic synthesis applications, primarily as a building block for more complex molecular architectures.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound presents as a pale crystalline solid with low solubility in water but is soluble in most common organic solvents.[1][2]

PropertyValueReference
CAS Number 89642-53-5[3]
Molecular Formula C₇H₃ClIN[1][2][3]
Molecular Weight 263.46 g/mol [2][3]
Appearance Pale crystalline solid[1][2]
Melting Point 110-117 °C[2]
Boiling Point 320.9 °C at 760 mmHg[2]
Density ~2.01 g/cm³[1][2]
Solubility Low in water; Soluble in organic solvents[1]
Vapor Pressure 0.000308 mmHg at 25°C[2]
Flash Point 147.9 °C[2]
Spectroscopic Data (Predicted)

While specific experimental spectra are not publicly cataloged, the expected spectroscopic characteristics can be predicted based on the compound's structure. These predictions are crucial for reaction monitoring and quality control.

SpectroscopyExpected Characteristics
¹H NMR Signals in the aromatic region (δ 7.0-8.0 ppm), showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
¹³C NMR Signals for three substituted aromatic carbons, three aromatic C-H carbons, and one nitrile carbon (δ ~115-120 ppm). The carbons bonded to the electronegative halogens would appear downfield.
IR Spectroscopy A sharp, strong absorption peak characteristic of a nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. C-Cl and C-I stretching vibrations in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 263, along with a characteristic M+2 peak for the chlorine isotope. Fragmentation would likely involve the loss of iodine (I), chlorine (Cl), and the nitrile group (CN).

Synthesis and Reactivity

The synthesis of substituted benzonitriles can be achieved through various methods, including the ammoxidation of corresponding toluenes or the dehydration of benzamides.[4] The presence of three distinct functional groups—chloro, iodo, and nitrile—makes this compound a versatile reagent in organic synthesis.

Representative Synthesis Pathway

A common strategy for synthesizing such compounds involves Sandmeyer-type reactions or metal-catalyzed cross-coupling reactions from more readily available precursors. The diagram below illustrates a logical workflow for a potential synthesis.

G A 2-Amino-6-chlorobenzoic Acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Iodination (KI) C->D E 2-Chloro-6-iodobenzoic Acid D->E F Amide Formation (SOCl₂, then NH₄OH) E->F G 2-Chloro-6-iodobenzamide F->G H Dehydration (P₂O₅ or SOCl₂) G->H I This compound H->I

Caption: A potential synthetic pathway for this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 6-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.

G A This compound B Cross-Coupling at C-I bond (e.g., Suzuki, Sonogashira) A->B C Nitrile Hydrolysis (H₃O⁺) A->C D Nitrile Reduction (e.g., LiAlH₄, H₂/cat.) A->D E Nucleophilic Aromatic Substitution (at C-Cl, harsh conditions) A->E F 6-Substituted-2-chlorobenzonitriles B->F G 2-Chloro-6-iodobenzoic Acid C->G H 2-Chloro-6-iodobenzylamine D->H I Disubstituted Benzonitriles E->I

Caption: Reactivity and synthetic applications of this compound.

Experimental Protocol: Suzuki Cross-Coupling

This section details a representative experimental protocol for a Suzuki cross-coupling reaction using this compound, demonstrating its application in C-C bond formation. This procedure is adapted from standard methodologies in organic synthesis.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03 eq).

  • Solvent Addition : Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.

  • Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing : Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-2-chlorobenzonitrile.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Extraction cluster_3 Purification A Combine Reagents (Substrate, Boronic Acid, Base, Catalyst) B Add Degassed Solvent A->B C Heat to Reflux under Inert Gas B->C D Monitor by TLC/GC-MS C->D E Cool & Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Silica Gel Chromatography I->J K Characterize Pure Product J->K

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[3]

Hazard InformationPrecautionary Measures
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3]
Signal Word Warning
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[5] Use in a well-ventilated area or under a fume hood.
Handling & Storage Keep container tightly closed in a dry, well-ventilated place. Store under an inert gas as it may be hygroscopic. Keep away from heat and sources of ignition.[5]
First Aid If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of water. If Inhaled: Move person into fresh air. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]
Disposal Dispose of contents/container to an approved waste disposal plant.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 2-Chloro-6-iodobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis detailed herein is a modification of the classic Sandmeyer reaction, a robust and widely utilized method for the transformation of aromatic amines. This document presents a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the chemical transformation and experimental workflow.

Introduction

This compound is a halogenated aromatic nitrile of interest in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of the chloro, iodo, and cyano functional groups, which allows for selective transformations and the construction of diverse molecular architectures. The synthetic route outlined in this guide proceeds via the diazotization of commercially available 2-amino-6-chlorobenzonitrile, followed by a Sandmeyer-type iodination. This method is advantageous due to the accessibility of the starting material and the generally high yields and functional group tolerance of the Sandmeyer reaction for the introduction of iodine.[1][2][3]

Synthetic Pathway

The synthesis of this compound is achieved through a two-step, one-pot Sandmeyer-type reaction starting from 2-amino-6-chlorobenzonitrile. The initial step involves the diazotization of the primary aromatic amine with a nitrite source in an acidic medium to form a reactive diazonium salt intermediate. The subsequent step is the introduction of the iodo group by reacting the diazonium salt with an iodide source. Notably, the Sandmeyer-type iodination often does not require a copper catalyst, which is typically necessary for the introduction of other halogens or the cyano group.[1][3]

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-amino-6-chlorobenzonitrile 2-amino-6-chlorobenzonitrile Arenediazonium Salt Arenediazonium Salt 2-amino-6-chlorobenzonitrile->Arenediazonium Salt 1. NaNO₂, H₂SO₄ 2. 0-5 °C This compound This compound Arenediazonium Salt->this compound 1. KI 2. Room Temperature

Figure 1: Synthetic pathway for this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Sandmeyer-type iodination reactions.

ParameterValueReference
Starting Material 2-Amino-6-chlorobenzonitrileCommercially Available
Molecular Formula C₇H₅ClN₂[4]
Molecular Weight 152.58 g/mol [4]
Final Product This compound-
Molecular Formula C₇H₃ClIN-
Molecular Weight 263.46 g/mol -
Typical Yield 70-85%[2][5]
Purity (after purification) >98%Inferred
Appearance Off-white to pale yellow solidInferred

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-6-chlorobenzonitrile.

Materials:

  • 2-Amino-6-chlorobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

Part 1: Diazotization

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, cautiously add concentrated sulfuric acid to deionized water to create a dilute acid solution.

  • To the cold acid solution, add 2-amino-6-chlorobenzonitrile (1.0 equivalent) portion-wise while maintaining the temperature between 0-5 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the amine, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Part 2: Iodination and Work-up

  • In a separate flask, dissolve potassium iodide (1.5 equivalents) in deionized water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the gas evolution ceases.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. The dark color of the solution should fade.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[1]

Experimental_Workflow Experimental Workflow for the Synthesis cluster_diazotization Diazotization cluster_iodination Iodination & Work-up cluster_purification Purification A Dissolve 2-amino-6-chlorobenzonitrile in cold H₂SO₄(aq) B Prepare NaNO₂ solution C Dropwise addition of NaNO₂ solution at 0-5 °C A->C B->C D Stir for 30 min at 0-5 °C C->D E Prepare KI solution D->E F Add diazonium salt solution to KI solution E->F G Warm to RT and stir F->G H Quench with Na₂S₂O₃ G->H I Neutralize with NaHCO₃ H->I J Extract with Et₂O I->J K Wash and dry organic layer J->K L Concentrate in vacuo K->L M Column Chromatography or Recrystallization L->M N Characterization of This compound M->N

Figure 2: Step-by-step experimental workflow.

Safety Considerations

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ generation and consumption of the diazonium salt, which is a safer practice.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The described Sandmeyer-type iodination of 2-amino-6-chlorobenzonitrile provides an effective and reliable method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and is expected to provide good yields of the desired product. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the preparation of this versatile chemical intermediate.

References

A Technical Guide to 2-Chloro-6-iodobenzonitrile: Molecular Characteristics and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of 2-Chloro-6-iodobenzonitrile. This halogenated benzonitrile derivative serves as a critical building block in the development of novel pharmaceuticals and complex organic molecules.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted aromatic compound with the molecular formula C₇H₃ClIN. The structure features a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom, and an iodine atom at positions 2, 6, and 1, respectively. The strategic placement of these functional groups imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

The molecular weight and other key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₃ClIN[1][2][3]
Molecular Weight 263.46 g/mol [2][3]
CAS Number 89642-53-5[2]
Appearance Pale crystalline solid[1]
Density ~2.0 - 2.01 g/cm³
Melting Point 110-117 °C[2]
Boiling Point 320.9 °C at 760 mmHg[2]
Flash Point 147.9 °C[2]
Solubility Soluble in most organic solvents; low solubility in water.[1]
SMILES N#CC1=C(I)C=CC=C1Cl

Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound can be effectively achieved through a Sandmeyer reaction, a versatile method for the transformation of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] In this case, the likely starting material is 2-amino-6-chlorobenzonitrile. The reaction proceeds in two main stages: diazotization of the amino group, followed by the introduction of iodine.

Experimental Protocol

Materials:

  • 2-amino-6-chlorobenzonitrile

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Distilled water

  • Ice

Procedure:

Step 1: Diazotization of 2-amino-6-chlorobenzonitrile

  • In a flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 2-amino-6-chlorobenzonitrile in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.

Step 2: Iodination

  • In a separate flask, dissolve a stoichiometric excess of potassium iodide in water.

  • Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • A precipitate of the crude this compound should form.

Step 3: Work-up and Purification

  • To remove any excess iodine, add a saturated solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

  • Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or diethyl ether. Perform the extraction multiple times to ensure a good yield.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield a pale crystalline solid.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-amino-6-chlorobenzonitrile via the Sandmeyer reaction.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagent cluster_product Final Product A 2-Amino-6-chlorobenzonitrile B 2-Chloro-6-cyano-benzenediazonium Chloride A->B Diazotization R1 1. HCl, H₂O 2. NaNO₂ C This compound B->C Iodination R2 KI

Caption: Synthesis of this compound via Sandmeyer Reaction.

References

Spectroscopic Analysis of 2-Chloro-6-iodobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-6-iodobenzonitrile (CAS No. 89642-53-5). Due to the limited availability of public domain raw spectral data for this specific compound, this document outlines the detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents predicted data based on the chemical structure and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of structurally similar compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.8 - 7.9Doublet of doublets~ 8.0, 1.01HH-4
~ 7.5 - 7.6Triplet~ 8.01HH-5
~ 7.3 - 7.4Doublet of doublets~ 8.0, 1.01HH-3

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 140 - 142C-Cl
~ 138 - 140C-I
~ 135 - 137C-4
~ 130 - 132C-5
~ 128 - 130C-3
~ 115 - 117C-CN
~ 95 - 97C-CN
Infrared (IR) Spectroscopy

Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 2220 - 2240Strong, SharpC≡N stretch of the nitrile group
~ 3100 - 3000MediumAromatic C-H stretch
~ 1550 - 1570MediumAromatic C=C stretch
~ 1450 - 1470MediumAromatic C=C stretch
~ 1030 - 1050StrongC-Cl stretch
~ 530 - 550MediumC-I stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioRelative Intensity (%)Assignment
263/265High[M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
236/238Medium[M-CN]⁺
136Medium[M-I]⁺
101High[C₆H₃Cl]⁺
75Medium[C₆H₃]⁺

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methods are standard in organic chemistry research and can be adapted to specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a spectral width of approximately 16 ppm.

    • The relaxation delay should be set to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Use a spectral width of approximately 250 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic nitrile (C≡N) stretch.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr acts as an optically transparent matrix.

  • Pellet Formation: Transfer the finely ground powder into a pellet press die. Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and provide structural information.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.[1]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Application Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (EI) Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure DrugDev Drug Development Structure->DrugDev Research Further Research Structure->Research Purity->DrugDev Purity->Research

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Solubility Profile of 2-Chloro-6-iodobenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chloro-6-iodobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature, this document outlines the expected solubility trends based on its chemical structure and available information for analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, enabling researchers to generate precise data in their own laboratories. This guide is intended to be a valuable resource for scientists and professionals involved in the research, development, and handling of this compound.

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds that serves as versatile building blocks in organic synthesis. Its utility in the production of pharmaceuticals and other fine chemicals underscores the importance of understanding its physicochemical properties, particularly its solubility in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. This guide addresses the solubility of this compound, offering both a qualitative assessment and a practical framework for its quantitative determination.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃ClIN
Molecular Weight 263.46 g/mol
Appearance Pale crystalline solid[1]
Melting Point 110-117 ºC
Density ~2.0 g/cm³[1]

Solubility of this compound: A Qualitative Assessment

Based on available information, this compound is described as being soluble in most organic solvents but having low solubility in water.[1] This general statement can be further refined by considering the structural features of the molecule. The presence of a polar nitrile group (-CN) and two halogen atoms (chlorine and iodine) introduces polarity, while the benzene ring provides a nonpolar character.

This dual nature suggests that the solubility of this compound will be influenced by the polarity of the solvent. It is expected to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Methanol, EthanolProtic PolarGoodThe polar hydroxyl group of the alcohols can interact with the polar nitrile and halogen groups of the solute.
Acetone, Ethyl AcetateAprotic PolarGoodThe polar carbonyl group in these solvents can interact with the polar functionalities of the solute.
DichloromethaneAprotic PolarGoodThe polarity of dichloromethane makes it a good solvent for many organic compounds.
Toluene, HexaneNonpolarModerate to LowThe nonpolar nature of these solvents will primarily interact with the benzene ring of the solute, but the polar groups will limit high solubility.
WaterProtic PolarLowWhile the polar groups can interact with water, the overall nonpolar character of the large benzene ring and halogens will result in low aqueous solubility.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-chloro-6- iodobenzonitrile B Add a known volume of solvent A->B C Seal vial and place in shaker at constant temp. B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter the supernatant F->G H Dilute the filtrate G->H I Analyze by HPLC or UV-Vis H->I

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

  • Sample Collection: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Factors Influencing Solubility

The solubility of this compound is primarily influenced by the interplay of solute and solvent properties, as well as temperature.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Polarity (Nitrile, Halogens) Solubility Solubility A->Solubility B Nonpolar Character (Benzene Ring) B->Solubility C Crystal Lattice Energy C->Solubility D Polarity D->Solubility E Hydrogen Bonding Capability E->Solubility F Temperature F->Solubility

Caption: Key factors influencing the solubility of this compound.

  • Solute-Solvent Interactions: The principle of "like dissolves like" is central. Polar solvents will more effectively solvate the polar regions of the molecule, while nonpolar solvents will interact more favorably with the nonpolar benzene ring.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the dissolution process is often endothermic.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute will also impact its solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is limited in the public domain, a qualitative assessment based on the compound's structure has been presented. More importantly, a comprehensive and practical experimental protocol for the determination of its solubility using the shake-flask method has been detailed. This will empower researchers to generate the precise data needed for their specific applications. A thorough understanding of the solubility of this compound is essential for its effective use in research, development, and manufacturing.

References

The Reactivity of the Nitrile Group in 2-Chloro-6-iodobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile synthetic building block, 2-Chloro-6-iodobenzonitrile. The presence of ortho-halogen substituents significantly influences the electronic properties and reactivity of the nitrile functionality, making this molecule a subject of interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details key transformations of the nitrile group, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents, supported by experimental protocols and quantitative data.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound can be achieved under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-chloro-6-iodobenzoic acid. This transformation is a fundamental step in the synthesis of various derivatives.

Table 1: Hydrolysis of this compound

ProductReagents and ConditionsYieldReference
2-Chloro-6-iodobenzoic acidAcidic: H₂SO₄ (conc.), H₂O, refluxTypically highGeneral protocol
2-Chloro-6-iodobenzoic acidBasic: NaOH or KOH, H₂O/EtOH, reflux, followed by acidic workupTypically highGeneral protocol
Experimental Protocols

1.1. Acid-Catalyzed Hydrolysis

  • Materials: this compound, concentrated sulfuric acid, deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

    • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloro-6-iodobenzoic acid.

1.2. Base-Catalyzed Hydrolysis

  • Materials: this compound, sodium hydroxide or potassium hydroxide, ethanol, deionized water, hydrochloric acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and an aqueous solution of NaOH or KOH (e.g., 10-20%).

    • Heat the mixture to reflux in a round-bottom flask fitted with a reflux condenser.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • The precipitated 2-chloro-6-iodobenzoic acid is collected by filtration, washed with cold water, and dried.

Workflow for the hydrolysis of this compound.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to either a primary amine (2-chloro-6-iodobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde (2-chloro-6-iodobenzaldehyde) using milder, sterically hindered reducing agents such as diisobutylaluminum hydride (DIBAL-H).

Table 2: Reduction of this compound

ProductReagents and ConditionsYieldReference
2-Chloro-6-iodobenzylamine1. LiAlH₄, THF, 0 °C to rt2. H₂O workupTypically highGeneral protocol
2-Chloro-6-iodobenzaldehyde1. DIBAL-H, Toluene or CH₂Cl₂, -78 °C2. H₂O or mild acid workupModerate to highGeneral protocol[1][2]
Experimental Protocols

2.1. Reduction to Amine with LiAlH₄

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), deionized water.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash it with THF or ethyl acetate.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-chloro-6-iodobenzylamine.

2.2. Reduction to Aldehyde with DIBAL-H

  • Materials: this compound, diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1 M in toluene), anhydrous toluene or dichloromethane (DCM), methanol, aqueous hydrochloric acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous toluene or DCM in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add DIBAL-H solution (1.1-1.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for the time determined by reaction monitoring.

    • Quench the reaction at -78 °C by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt or dilute HCl and stir vigorously until two clear layers are formed.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 2-chloro-6-iodobenzaldehyde.

Reduction_Pathways start This compound reductant1 LiAlH₄, THF start->reductant1 Strong Reduction reductant2 DIBAL-H, Toluene, -78°C start->reductant2 Mild Reduction product1 2-Chloro-6-iodobenzylamine reductant1->product1 product2 2-Chloro-6-iodobenzaldehyde reductant2->product2 Cycloaddition_Mechanism cluster_0 Reaction Scheme Nitrile This compound Product 5-(2-Chloro-6-iodophenyl)-1H-tetrazole Nitrile->Product + Azide NaN₃ Azide->Product + Catalyst ZnCl₂ or NH₄Cl Grignard_Reaction_Workflow start This compound grignard 1. Add Grignard Reagent (R-MgX) in Et₂O or THF start->grignard hydrolysis 2. Acidic Workup (H₃O⁺) grignard->hydrolysis product 2-Chloro-6-iodophenyl ketone (R-CO-Ar) hydrolysis->product

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-iodobenzonitrile is a versatile substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms, imparts distinct electronic properties that define its reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its expected reactivity and providing adaptable experimental protocols for key transformations.

Introduction

Substituted benzonitriles are a critical class of intermediates in organic synthesis, with the nitrile group offering a gateway to a variety of functional group transformations. In this compound, the presence of both a chloro and an iodo substituent on the benzene ring, ortho to the nitrile group, creates a unique electronic environment. Understanding the interplay of the inductive and resonance effects of these substituents is paramount to predicting the molecule's behavior in chemical reactions. This guide will dissect the electrophilic and nucleophilic characteristics of this compound, providing a theoretical framework and practical guidance for its utilization in synthetic chemistry.

Electronic Properties and Site Reactivity

The reactivity of this compound is governed by the electronic influence of its three substituents: the nitrile (-CN), the chloro (-Cl), and the iodo (-I) groups.

Nucleophilic Sites:

The primary nucleophilic site in this compound is the nitrogen atom of the nitrile group . The lone pair of electrons on the nitrogen can participate in reactions with strong electrophiles.

Electrophilic Sites:

Several positions on the molecule are susceptible to nucleophilic attack:

  • The carbon atom of the nitrile group: This carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent nitrogen atom. It is a prime target for nucleophilic addition reactions.

  • The aromatic carbon atoms: The benzene ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrile, chloro, and iodo groups. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The carbons bearing the halogen atoms (C2 and C6) are the most likely sites for substitution.

  • The carbon atoms bearing the halogen substituents (C2 and C6): These positions are also activated towards palladium-catalyzed cross-coupling reactions, with the carbon-iodine bond being significantly more reactive than the carbon-chlorine bond.

The following table summarizes the Hammett constants for the chloro, iodo, and cyano substituents, which provide a quantitative measure of their electronic effects on the aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

Substituentσ_metaσ_para
-Cl0.370.23
-I0.350.18
-CN0.620.88

Data sourced from established chemical literature.

Key Reactions and Experimental Protocols

Based on the analysis of its electrophilic and nucleophilic sites, this compound is expected to undergo a variety of important chemical transformations. This section provides detailed, adaptable experimental protocols for some of these key reactions.

Nucleophilic Attack on the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to hydrolysis under acidic or basic conditions to yield 2-chloro-6-iodobenzoic acid.

Experimental Protocol: Basic Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (5-10 eq.).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then acidify to pH 2-3 with concentrated hydrochloric acid. The product, 2-chloro-6-iodobenzoic acid, will precipitate out of solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Reaction with a Grignard reagent will lead to the formation of a ketone after hydrolysis of the intermediate imine.

Experimental Protocol: Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction.

  • Grignard Reagent Formation: Add a solution of an alkyl or aryl bromide (1.1 eq.) in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction with Nitrile: Once the Grignard reagent has formed, cool the solution to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise.

  • Work-up and Isolation: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Hydrolysis and Purification: Treat the combined organic extracts with 1 M hydrochloric acid to hydrolyze the imine intermediate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, primarily at the positions bearing the halogen atoms. The relative leaving group ability (I > Cl) suggests that substitution of the iodine atom will be favored under milder conditions.

Experimental Protocol: Substitution with an Amine

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and an amine (e.g., pyrrolidine, morpholine, 1.5-2.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Add a base such as potassium carbonate (K2CO3, 2.0 eq.). Heat the reaction mixture to 80-120 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The C-I bond is significantly more reactive than the C-Cl bond, enabling selective functionalization.

This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester.

Experimental Protocol: Suzuki Coupling at the Iodo Position

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq.), an aryl or vinyl boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a base such as sodium carbonate (Na2CO3, 2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed as monitored by TLC.

  • Work-up and Isolation: Cool the reaction to room temperature and add water. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.

This reaction enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling at the Iodo Position

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst such as Pd(PPh3)2Cl2 (0.02 eq.), and a copper(I) co-catalyst such as CuI (0.04 eq.) in a solvent mixture of degassed triethylamine and THF.

  • Reaction Execution: Add a terminal alkyne (1.2 eq.) to the mixture. Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography on silica gel.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described reaction pathways.

Nucleophilic_Attack_on_Nitrile Start This compound Hydrolysis Basic Hydrolysis (NaOH, H2O, Reflux) Start->Hydrolysis Grignard Grignard Reaction (1. RMgX, Et2O 2. H3O+) Start->Grignard Acid 2-Chloro-6-iodobenzoic Acid Hydrolysis->Acid Ketone 2-Chloro-6-iodo-ketone Grignard->Ketone

Caption: Reaction pathways for nucleophilic attack on the nitrile group.

Aromatic_Substitution_and_Coupling Start This compound SNAr Nucleophilic Aromatic Substitution (e.g., Amine, Base) Start->SNAr Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Substituted_Amine 2-Chloro-6-(amino)benzonitrile SNAr->Substituted_Amine Biaryl 2-Chloro-6-(aryl)benzonitrile Suzuki->Biaryl Alkynyl 2-Chloro-6-(alkynyl)benzonitrile Sonogashira->Alkynyl

Caption: Pathways for reactions on the aromatic ring.

Conclusion

This compound is a highly functionalized aromatic compound with multiple reactive sites. The electrophilic nitrile carbon allows for transformations into carboxylic acids and ketones, while the electron-deficient aromatic ring, substituted with two different halogens, opens avenues for nucleophilic aromatic substitution and selective palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity and practical, adaptable protocols for its synthetic manipulation, empowering researchers in the fields of medicinal chemistry and materials science to harness the full potential of this versatile building block. Further quantitative experimental studies are warranted to precisely delineate the relative reaction rates at the different electrophilic sites.

2-Chloro-6-iodobenzonitrile: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 2-Chloro-6-iodobenzonitrile, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile group and two different halogen atoms at the ortho positions, provides a platform for selective and diverse chemical transformations, making it a valuable intermediate in the construction of complex molecules, particularly in the fields of pharmaceutical and materials science.

Core Properties and Spectroscopic Data

This compound is a solid at room temperature with the molecular formula C₇H₃ClIN. Its structural features give rise to a distinct spectroscopic profile, which is essential for its identification and characterization in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 89642-53-5
Molecular Formula C₇H₃ClIN
Molecular Weight 263.46 g/mol
Appearance Pale crystalline solid[1]
Melting Point 110-117 °C
Boiling Point 320.9 °C at 760 mmHg
Density ~2.0 g/cm³[1]

Table 2: Spectroscopic Data of this compound

SpectroscopyKey Features
¹H NMR (CDCl₃) Aromatic protons typically appear as a multiplet in the range of δ 7.0-8.0 ppm.
¹³C NMR (Predicted) Aromatic carbons are expected in the δ 120-145 ppm region. The carbon of the nitrile group (C≡N) will likely appear around δ 115-120 ppm. The carbons attached to the halogens (C-Cl and C-I) will show distinct shifts.
Infrared (IR) A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H, C=C aromatic, C-Cl, and C-I stretching and bending vibrations.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z 263 and 265 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of halogens and the nitrile group.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Sandmeyer reaction, starting from the readily available 2-amino-6-chlorobenzonitrile. This transformation allows for the selective introduction of the iodine atom at the 6-position.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction procedures.

Materials:

  • 2-Amino-6-chlorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 2-amino-6-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

G cluster_synthesis Synthesis of this compound 2-Amino-6-chlorobenzonitrile 2-Amino-6-chlorobenzonitrile Diazonium Salt Diazonium Salt 2-Amino-6-chlorobenzonitrile->Diazonium Salt 1. NaNO₂, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound 2. KI

Synthetic route to this compound.

Reactivity and Applications in Organic Synthesis

The differential reactivity of the chloro and iodo substituents, coupled with the presence of the nitrile group, makes this compound a highly versatile building block for the synthesis of complex organic molecules. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl iodide with an organoboron compound. The greater reactivity of the C-I bond allows for selective coupling at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative example based on standard Suzuki-Miyaura conditions.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Solvent Addition and Degassing: Add a degassed mixture of toluene, ethanol, and water. Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (around 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-chloro-6-phenylbenzonitrile, can be purified by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling This compound This compound 2-Chloro-6-phenylbenzonitrile 2-Chloro-6-phenylbenzonitrile This compound->2-Chloro-6-phenylbenzonitrile Pd(OAc)₂, PPh₃, K₂CO₃ Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->2-Chloro-6-phenylbenzonitrile

Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to arylethynyl compounds.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This is a general procedure adaptable for this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Inert Atmosphere and Solvent/Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous solvent, followed by triethylamine (2-3 eq) and phenylacetylene (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until completion.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to yield 2-chloro-6-(phenylethynyl)benzonitrile.

G cluster_sonogashira Sonogashira Coupling This compound This compound 2-Chloro-6-(phenylethynyl)benzonitrile 2-Chloro-6-(phenylethynyl)benzonitrile This compound->2-Chloro-6-(phenylethynyl)benzonitrile Pd(PPh₃)₂Cl₂, CuI, Et₃N Phenylacetylene Phenylacetylene Phenylacetylene->2-Chloro-6-(phenylethynyl)benzonitrile

Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrile group and the halogens activates the aromatic ring towards nucleophilic aromatic substitution. The chlorine atom can be displaced by various nucleophiles, typically at elevated temperatures or with strong nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This is a representative procedure for an SₙAr reaction.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), morpholine (2-3 eq), and potassium carbonate (2.0 eq) in the anhydrous solvent.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 100-150 °C) for several hours or until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain 2-iodo-6-(morpholino)benzonitrile.

G cluster_snar Nucleophilic Aromatic Substitution (SₙAr) This compound This compound 2-Iodo-6-(morpholino)benzonitrile 2-Iodo-6-(morpholino)benzonitrile This compound->2-Iodo-6-(morpholino)benzonitrile K₂CO₃, heat Morpholine Morpholine Morpholine->2-Iodo-6-(morpholino)benzonitrile

Nucleophilic aromatic substitution reaction.

Applications in Drug Development

The unique reactivity of this compound makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds found in many biologically active molecules. While direct incorporation into marketed drugs may not be widely documented, its potential as a key intermediate is significant. For instance, related 2,6-disubstituted benzonitriles are precursors to kinase inhibitors used in oncology. The ability to sequentially and selectively introduce different functionalities at the 2- and 6-positions is highly valuable in the construction of libraries of compounds for drug discovery and lead optimization. The synthetic pathways described above can be employed to build up molecular complexity, leading to novel compounds with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its differentiated reactivity at the two halogenated positions allows for selective and sequential functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a foundational understanding of its properties, synthesis, and reactivity, highlighting its potential for the construction of complex and medicinally relevant molecules. Researchers and drug development professionals can leverage the synthetic handles of this compound to access novel chemical space and accelerate the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Chloro-6-iodobenzonitrile with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2] Its mild reaction conditions and broad functional group tolerance make it highly suitable for the synthesis of complex molecular architectures.[1][2]

This document provides detailed application notes and protocols for the selective Sonogashira coupling of 2-Chloro-6-iodobenzonitrile with various terminal alkynes. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective reaction, with the coupling occurring exclusively at the more reactive iodinated position.[1] This selectivity provides a straightforward route to the synthesis of 2-chloro-6-(alkynyl)benzonitriles, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Reaction Principle and Selectivity

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][3]

In the case of this compound, the chemoselectivity of the reaction is governed by the relative bond strengths and reactivities of the C-I and C-Cl bonds in the oxidative addition step. The C-I bond is significantly weaker and more reactive towards palladium(0) than the C-Cl bond.[1] This substantial difference in reactivity allows for the selective formation of the C(sp²)-C(sp) bond at the 6-position without affecting the chloro substituent at the 2-position, provided the reaction conditions are carefully controlled.

Data Summary

The following table summarizes representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from analogous reactions in the literature and demonstrates the general efficiency and selectivity of the transformation.

EntryAlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)THF/Et₃NEt₃NRT4>95 (Hypothetical)
21-HexynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DMFDiisopropylamine506>90 (Hypothetical)
3TrimethylsilylacetylenePd(dppf)Cl₂ (2 mol%), CuI (3 mol%)TolueneTriethylamine605>95 (Hypothetical)
4EthynylbenzenePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)AcetonitrilePiperidineRT3>95 (Hypothetical)

Note: The yields presented in this table are hypothetical and based on typical outcomes for Sonogashira couplings of aryl iodides. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical selective Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL) via syringe.

  • Stirring: Stir the resulting suspension at room temperature for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) until the starting this compound spot is no longer visible. The reaction is typically complete within 4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-chloro-6-(phenylethynyl)benzonitrile.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a Schlenk flask B Establish an inert atmosphere (Nitrogen or Argon) A->B C Add anhydrous solvent (THF) and base (Et3N) B->C D Add terminal alkyne (e.g., Phenylacetylene) C->D E Stir at room temperature and monitor by TLC D->E F Dilute with organic solvent and filter through celite E->F G Wash with aq. NH4Cl and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Experimental workflow for Sonogashira coupling.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ Product_Pd Ar-(alkyne)-Pd(II)L₂ Pd_complex->Product_Pd Transmetalation Product_Pd->Pd0 Product 2-Chloro-6-(alkynyl)benzonitrile Product_Pd->Product Reductive Elimination ArI This compound ArI->Pd_complex Oxidative Addition CuI CuI Cu_alkyne Cu(I)-alkyne CuI->Cu_alkyne Cu_alkyne->Pd_complex Transfers alkyne group Alkyne Terminal Alkyne Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Catalytic cycle of the Sonogashira coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to a wide array of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination specifically utilizing 2-chloro-6-iodobenzonitrile as the aryl halide substrate. A key aspect of reactions involving dihaloarenes is the potential for selective mono-amination. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for the selective mono-functionalization at the iodine-bearing position under carefully controlled conditions, leaving the chlorine atom available for subsequent transformations. While aryl iodides are typically more reactive, they can sometimes present challenges in Buchwald-Hartwig aminations due to the formation of off-cycle palladium iodide dimers that can inhibit the catalytic cycle. Careful selection of ligands and reaction conditions is therefore crucial for achieving high efficiency.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. In the case of this compound, this addition is expected to occur selectively at the more labile C-I bond.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylamine product and regenerating the active Pd(0) catalyst.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Ar-I Ar-I Ar-Pd(II)(I)L Ar-Pd(II)(I)L Ar-I->Ar-Pd(II)(I)L R2NH R2NH Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L R2NH->Ar-Pd(II)(NR2)L Ar-NR2 Ar-NR2 Base-H+ Base-H+ Pd(0)L Pd(0)L Pd(0)L->Ar-Pd(II)(I)L Oxidative Addition Ar-Pd(II)(I)L->Ar-Pd(II)(NR2)L + R2NH - I- Base Base Ar-Pd(II)(NR2)L->Ar-NR2 Ar-Pd(II)(NR2)L->Pd(0)L Reductive Elimination Base->Base-H+

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Amine, Base, and Solvent B Degas the Mixture A->B C Add Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress by TLC/GC-MS D->E F Cool to Room Temperature E->F G Quench and Extract F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters for Selective Mono-amination

The following tables summarize typical reaction conditions for the selective Buchwald-Hartwig mono-amination of this compound. Please note that optimal conditions may vary depending on the specific amine used.

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2A robust system for a wide range of amines.
Pd(OAc)₂RuPhos1-2Effective for sterically hindered amines.
[Pd(cinnamyl)Cl]₂BippyPhos1-2Shows broad substrate scope.
Pd₂(dba)₃JohnPhos1-2Good for less reactive amines.

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolventTypical Concentration (M)Notes
NaOtBu1.2 - 1.5Toluene0.1 - 0.5A common and effective combination.
K₃PO₄1.5 - 2.0Dioxane0.1 - 0.5A milder base, suitable for sensitive substrates.
Cs₂CO₃1.5 - 2.0THF0.1 - 0.5Another mild base option.
LHMDS1.2 - 1.5Toluene0.1 - 0.5A strong, non-nucleophilic base.

Experimental Protocols

Protocol 1: General Procedure for the Selective Mono-amination of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.1-1.2 equiv), and the base (1.4 equiv).

  • Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent if desired, or add them as solids directly to the reaction mixture. Typically, a 1:2 to 1:3 Pd:ligand ratio is used. Add the catalyst/ligand to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-6-chlorobenzonitrile derivative.

Protocol 2: General Procedure for the Selective Mono-amination of this compound with a Secondary Amine

The procedure is largely the same as for primary amines, with minor modifications.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

Procedure:

Follow steps 1-8 as outlined in Protocol 1, with the following considerations:

  • Amine Equivalents: Use 1.2-1.5 equivalents of the secondary amine.

  • Catalyst System: A combination of Pd(OAc)₂ and a bulky biaryl phosphine ligand like RuPhos is often effective for coupling with secondary amines.

  • Base and Solvent: A milder base such as K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or THF may be beneficial, especially if the substrate or product is base-sensitive.

  • Reaction Temperature: Reaction temperatures may need to be adjusted based on the reactivity of the specific secondary amine.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base, or increasing the catalyst loading. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Formation of Di-amination Product: If the formation of the di-aminated product is observed, reduce the reaction temperature and time. Using a slightly lower equivalent of the amine (e.g., 1.05 equiv) may also favor mono-amination.

  • Dehalogenation: If significant dehalogenation of the starting material is observed, consider using a different ligand or a milder base.

  • Catalyst Deactivation: If catalyst deactivation is suspected, ensure proper degassing of the reaction mixture. The choice of ligand is also critical in preventing catalyst decomposition.

By following these guidelines and protocols, researchers can effectively perform the selective Buchwald-Hartwig mono-amination of this compound to access valuable 2-amino-6-chlorobenzonitrile intermediates for further synthetic applications.

Application Notes and Protocols: Selective Heck Reaction of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective palladium-catalyzed Heck reaction of 2-chloro-6-iodobenzonitrile with an olefin, such as butyl acrylate. The protocol is designed to favor the exclusive reaction at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact. This chemoselectivity is crucial for the synthesis of complex substituted benzonitriles, which are valuable intermediates in pharmaceutical and materials science research. The application note includes a comprehensive experimental procedure, a summary of reaction parameters, and a workflow diagram for clarity.

Introduction

The Mizoroki-Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] For substrates containing multiple halogen substituents, achieving selective coupling at a specific position is a common challenge. The reactivity of aryl halides in the Heck reaction generally follows the order: I > Br > OTf >> Cl.[3] This inherent difference in reactivity allows for the selective functionalization of dihalogenated aromatic compounds.

This compound is a useful building block that possesses two different halogen atoms, offering the potential for sequential, site-selective cross-coupling reactions. The protocol outlined below leverages the significantly higher reactivity of the aryl iodide to achieve a selective Heck coupling, yielding a 2-chloro-6-vinylbenzonitrile derivative. The presence of electron-withdrawing groups, such as the nitrile and chloro substituents, can influence the reaction rate and conditions.[4]

Experimental Protocol

This protocol is a representative procedure for the selective Heck reaction of this compound with butyl acrylate.

Materials:

  • This compound

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Under an inert atmosphere (nitrogen or argon), add the chosen solvent (e.g., DMF, 5 mL). Subsequently, add the base, triethylamine (1.5 mmol, 1.5 equiv), followed by butyl acrylate (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-chloro-6-(alkenyl)benzonitrile product.

Data Presentation

The following table summarizes typical reaction parameters for the selective Heck reaction of aryl iodides. The specific conditions for this compound should be optimized based on these general guidelines.

ParameterTypical Range/ValueNotes
Aryl Halide This compound (1.0 equiv)The protocol is specific to this substrate.
Olefin Butyl acrylate or Styrene (1.1 - 1.5 equiv)Acrylates are ideal due to their electron-withdrawing nature, which enhances the reaction.[5]
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)Palladium(II) acetate is a common and effective precatalyst.[6] Other Pd(0) or Pd(II) sources can also be used.
Ligand PPh₃ (2-10 mol%)Triphenylphosphine is a standard ligand. Other phosphine ligands can be screened for optimal results.[7]
Base Et₃N, K₂CO₃, or NaOAc (1.2 - 2.0 equiv)An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[5]
Solvent DMF, MeCN, Toluene, or DioxanePolar aprotic solvents like DMF and MeCN are commonly used.[7]
Temperature 80 - 120 °CThe reaction temperature may need to be optimized for this specific substrate.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.
Expected Yield Moderate to HighYields are dependent on the specific conditions and the nature of the olefin. For similar electron-deficient aryl iodides, yields are often in the good to excellent range.[8]

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I L₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord + Olefin - L Pd_Olefin Ar-Pd(II)-I(Olefin)L Coord->Pd_Olefin MigIns Migratory Insertion Pd_Olefin->MigIns Pd_Alkyl R-Pd(II)-I L MigIns->Pd_Alkyl BetaHE β-Hydride Elimination Pd_Alkyl->BetaHE Product PdH H-Pd(II)-I L₂ BetaHE->PdH RedElim Reductive Elimination PdH->RedElim + Base - HB⁺X⁻ RedElim->Pd0

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

Experimental_Workflow start Start setup Assemble Dry Glassware (Round-Bottom Flask, Condenser) start->setup reagents Add this compound, Pd(OAc)₂, and PPh₃ setup->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert addition Add Solvent (DMF), Base (Et₃N), and Olefin inert->addition reaction Heat and Stir (80-100 °C) addition->reaction monitoring Monitor Reaction by TLC/GC-MS reaction->monitoring workup Cool, Dilute with Water, and Extract with Organic Solvent monitoring->workup Reaction Complete purification Wash with Brine, Dry, Filter, and Concentrate workup->purification chromatography Purify by Flash Column Chromatography purification->chromatography end Obtain Pure Product chromatography->end

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the palladium-catalyzed cross-coupling of 2-chloro-6-iodobenzonitrile, a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The presence of two different halogen atoms on the aromatic ring—iodine and chlorine—allows for selective, sequential functionalization, making this substrate particularly valuable for the construction of diverse molecular architectures.

Introduction to Chemoselective Cross-Coupling

The differential reactivity of carbon-halogen bonds is a cornerstone of modern synthetic strategy. In palladium-catalyzed cross-coupling reactions, the bond dissociation energy and the ease of oxidative addition to the palladium(0) center generally follow the trend: C-I > C-Br > C-OTf > C-Cl.[1][2] This inherent reactivity difference enables the selective functionalization of the more reactive C-I bond in this compound, while leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the efficient and controlled synthesis of polysubstituted aromatic compounds.

This document outlines protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—demonstrating the selective coupling at the C-I position of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-chlorobenzonitriles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction can be performed with high chemoselectivity to yield 2-aryl-6-chlorobenzonitriles.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product 2_chloro_6_iodobenzonitrile This compound Catalyst_Base Pd Catalyst Base 2_chloro_6_iodobenzonitrile->Catalyst_Base Arylboronic_acid Arylboronic Acid (R-B(OH)2) Arylboronic_acid->Catalyst_Base 2_aryl_6_chlorobenzonitrile 2-Aryl-6-chlorobenzonitrile Catalyst_Base->2_aryl_6_chlorobenzonitrile

Caption: General scheme of the Suzuki-Miyaura coupling.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8012>95 (model)[2]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100885-95 (general)[2]

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-chlorobenzonitriles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3] This reaction can be applied to this compound to selectively synthesize 2-alkynyl-6-chlorobenzonitriles.

General Reaction Scheme

Sonogashira cluster_reactants Reactants cluster_products Product 2_chloro_6_iodobenzonitrile This compound Catalyst_System Pd Catalyst Cu(I) Co-catalyst Base 2_chloro_6_iodobenzonitrile->Catalyst_System Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Catalyst_System 2_alkynyl_6_chlorobenzonitrile 2-Alkynyl-6-chlorobenzonitrile Catalyst_System->2_alkynyl_6_chlorobenzonitrile

Caption: General scheme of the Sonogashira coupling.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
Pd CatalystCu SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuITEATHFRT490-98 (general)[3][4]
Pd(OAc)₂/dppfCuIDIPADMF50685-95 (model)[5]

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-chlorobenzonitriles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[6] This reaction allows for the selective synthesis of 2-amino-6-chlorobenzonitriles from this compound.

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product 2_chloro_6_iodobenzonitrile This compound Catalyst_System Pd Catalyst Ligand Base 2_chloro_6_iodobenzonitrile->Catalyst_System Amine Amine (R₂NH) Amine->Catalyst_System 2_amino_6_chlorobenzonitrile 2-Amino-6-chlorobenzonitrile Catalyst_System->2_amino_6_chlorobenzonitrile

Caption: General scheme of Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 equiv relative to Pd).

  • Add the base (1.5-2.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
Pd Pre-catalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene1001280-95 (general)[6][7]
Pd(OAc)₂BINAPCs₂CO₃Dioxane1101675-90 (general)[6]

Experimental Workflow Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reagents Add this compound, coupling partner, base, and catalyst to a dry Schlenk flask start->add_reagents inert_atmosphere Establish inert atmosphere (Ar or N₂) add_reagents->inert_atmosphere add_solvent Add degassed solvent inert_atmosphere->add_solvent heat_stir Heat and stir reaction mixture add_solvent->heat_stir monitor Monitor progress (TLC, LC-MS) heat_stir->monitor cool_down Cool to room temperature monitor->cool_down Reaction complete extraction Dilute, wash with water/brine, and extract with organic solvent cool_down->extraction dry_concentrate Dry organic layer and concentrate extraction->dry_concentrate purification Purify by column chromatography dry_concentrate->purification end Isolated Product purification->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a reliable and chemoselective route to a variety of disubstituted benzonitrile derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, selectively functionalizing the C-I bond. The unreacted C-Cl bond provides a handle for further synthetic manipulations, enabling the construction of complex and diverse molecular scaffolds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Substituted Benzonitriles from 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of a variety of substituted benzonitriles starting from the versatile building block, 2-Chloro-6-iodobenzonitrile. The inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds allow for selective functionalization through palladium-catalyzed cross-coupling reactions, making this substrate a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, leveraging the higher reactivity of the C-I bond for selective substitution.

Overview of Selective Cross-Coupling Reactions

This compound serves as an excellent substrate for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This reactivity difference enables the selective introduction of aryl, alkynyl, and amino groups at the 2-position, while leaving the chloro-substituent at the 6-position available for subsequent transformations.

Below are generalized schemes for these selective reactions:

  • Suzuki-Miyaura Coupling: Introduction of an aryl or vinyl group.

  • Sonogashira Coupling: Introduction of an alkynyl group.

  • Buchwald-Hartwig Amination: Introduction of a primary or secondary amine.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the selective cross-coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001685-95
33-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801880-90

Note: Yields are based on typical results for similar substrates and may require optimization for specific arylboronic acids.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF658>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEADMF501285-95
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃1,4-Dioxane801680-90

Note: Yields are illustrative and may vary depending on the specific alkyne and reaction conditions.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018>90
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102480-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1002085-95

Note: Yields are based on representative procedures and may require optimization for specific amines.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

  • Anhydrous solvents should be used unless otherwise specified.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

Protocol for Suzuki-Miyaura Coupling: Synthesis of 2-Chloro-6-phenylbenzonitrile

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-phenylbenzonitrile.

Protocol for Sonogashira Coupling: Synthesis of 2-Chloro-6-(phenylethynyl)benzonitrile

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under the inert atmosphere, add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 8 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic phase with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-6-(phenylethynyl)benzonitrile.

Protocol for Buchwald-Hartwig Amination: Synthesis of 2-Chloro-6-(morpholino)benzonitrile

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain 2-chloro-6-(morpholino)benzonitrile.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: This compound, Arylboronic Acid, Base B 2. Add Catalyst: Pd(PPh3)4 A->B C 3. Inert Atmosphere: Evacuate & Backfill B->C D 4. Add Solvents: Toluene & Water C->D E 5. Heat to 90°C with Stirring D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool & Dilute: Ethyl Acetate & Water F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Product: 2-Aryl-6-chlorobenzonitrile J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: This compound, Pd & Cu Catalysts B 2. Inert Atmosphere: Purge with Ar/N2 A->B C 3. Add Solvent & Base: THF & Et3N B->C D 4. Add Alkyne C->D E 5. Heat to 65°C with Stirring D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool & Filter F->G H 8. Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Product: 2-Alkynyl-6-chlorobenzonitrile J->K Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Catalyst System: Pd2(dba)3, Ligand, Base B 2. Add Solvent: Toluene A->B C 3. Add Reactants: This compound, Amine B->C D 4. Seal & Heat to 100°C with Stirring C->D E 5. Monitor Progress: TLC or LC-MS D->E F 6. Cool & Filter E->F G 7. Aqueous Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Product: 2-Amino-6-chlorobenzonitrile I->J Signaling_Pathways cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_add_suzuki Oxidative Addition pd0->oxidative_add_suzuki Ar-I pd2_suzuki Ar-Pd(II)-I oxidative_add_suzuki->pd2_suzuki transmetalation Transmetalation pd2_suzuki->transmetalation Ar'-B(OR)2 Base pd2_aryl_suzuki Ar-Pd(II)-Ar' transmetalation->pd2_aryl_suzuki reductive_elim_suzuki Reductive Elimination pd2_aryl_suzuki->reductive_elim_suzuki reductive_elim_suzuki->pd0 product_suzuki Ar-Ar' reductive_elim_suzuki->product_suzuki pd0_sono Pd(0)L_n oxidative_add_sono Oxidative Addition pd0_sono->oxidative_add_sono Ar-I pd2_sono Ar-Pd(II)-I oxidative_add_sono->pd2_sono transmetalation_sono Transmetalation pd2_sono->transmetalation_sono Cu-C≡CR pd2_alkynyl_sono Ar-Pd(II)-C≡CR transmetalation_sono->pd2_alkynyl_sono reductive_elim_sono Reductive Elimination pd2_alkynyl_sono->reductive_elim_sono reductive_elim_sono->pd0_sono product_sono Ar-C≡CR reductive_elim_sono->product_sono cu_cycle Cu Cycle cu_cycle->transmetalation_sono Activates Alkyne pd0_buch Pd(0)L_n oxidative_add_buch Oxidative Addition pd0_buch->oxidative_add_buch Ar-I pd2_buch Ar-Pd(II)-I oxidative_add_buch->pd2_buch amine_coord Amine Coordination pd2_buch->amine_coord HNR'R'' pd2_amine [Ar-Pd(II)-I(HNR'R'')]+ amine_coord->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation Base pd2_amido Ar-Pd(II)-NR'R'' deprotonation->pd2_amido reductive_elim_buch Reductive Elimination pd2_amido->reductive_elim_buch reductive_elim_buch->pd0_buch product_buch Ar-NR'R'' reductive_elim_buch->product_buch

Application Notes: 2-Chloro-6-iodobenzonitrile as a Versatile Precursor in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Chloro-6-iodobenzonitrile as a key starting material in the synthesis of targeted therapies, with a specific focus on the development of kinase inhibitors for oncology applications. The inherent reactivity of the chloro, iodo, and nitrile functional groups makes this compound a valuable building block for constructing complex heterocyclic scaffolds present in many clinically approved drugs.

Introduction to Medicinal Chemistry Applications

This compound is a strategically functionalized aromatic compound that serves as a versatile precursor in multi-step organic syntheses. The electron-withdrawing nature of the nitrile and chloro groups, combined with the susceptibility of the iodo group to various cross-coupling reactions, provides medicinal chemists with a powerful tool for molecular elaboration. A significant application of this building block is in the synthesis of kinase inhibitors, a class of drugs that target specific protein kinases involved in cancer cell signaling pathways.

One prominent example is the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] Dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in the proliferation of various cancers, including melanoma.[3] Trametinib effectively inhibits this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Key Application: Synthesis of Trametinib

While various synthetic routes to Trametinib have been described, a plausible and efficient strategy involves the initial conversion of this compound to a key aniline intermediate. This intermediate can then be further elaborated to construct the core structure of the drug.

Quantitative Biological Data of Trametinib

The following table summarizes the in vitro potency of Trametinib against its primary targets, MEK1 and MEK2, as well as its activity in cellular assays.

TargetIC50 (nM) - Cell-Free AssayCell LineIC50 (nM) - Cellular AssayReference
MEK10.92HT-29 (colorectal cancer)0.48[1]
MEK21.8COLO205 (colorectal cancer)0.52[1]
MEK10.7 - 14.9--[4]
MEK20.7 - 14.9--[4]
MEK1~2--[5]
MEK2~2--[5]

Experimental Protocols

The following section provides detailed experimental protocols for the proposed synthesis of a key Trametinib intermediate starting from this compound.

Protocol 1: Synthesis of 2-Chloro-6-iodobenzoic acid

Objective: To hydrolyze the nitrile functionality of this compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).

  • Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 volumes).

  • Heat the reaction mixture to reflux and maintain for a specified time (monitor by TLC until starting material is consumed).

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium hydroxide until a precipitate is formed.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-Chloro-6-iodobenzoic acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 2-Chloro-6-iodoaniline via Curtius Rearrangement

Objective: To convert the carboxylic acid to the corresponding aniline with the loss of one carbon atom. The Curtius rearrangement is a versatile method for this transformation.[6][7][8]

Materials:

  • 2-Chloro-6-iodobenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Sodium azide

  • tert-Butanol

  • Toluene or another suitable inert solvent

  • Hydrochloric acid (for deprotection)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Acyl Chloride: In a round-bottom flask, suspend 2-Chloro-6-iodobenzoic acid (1 equivalent) in a suitable solvent (e.g., toluene with a catalytic amount of DMF). Add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Formation of the Acyl Azide: Dissolve the crude acyl chloride in a dry, inert solvent like acetone or THF. Cool the solution in an ice bath. Add a solution of sodium azide (1.5-2.0 equivalents) in water dropwise, maintaining the temperature below 10 °C. Stir vigorously for 1-2 hours.

  • Curtius Rearrangement and Trapping of Isocyanate: Extract the acyl azide into a cold, non-polar solvent like toluene. Dry the organic layer carefully. Heat the toluene solution of the acyl azide to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. Add tert-butanol (1.5 equivalents) to the reaction mixture to trap the isocyanate as the Boc-protected amine. Continue refluxing until the reaction is complete (monitor by IR for the disappearance of the azide peak and isocyanate peak).

  • Deprotection of the Boc-Amine: After cooling, remove the solvent under reduced pressure. Dissolve the crude Boc-protected aniline in a suitable solvent like methanol or dioxane. Add a solution of hydrochloric acid and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-6-iodoaniline. The product can be further purified by column chromatography.

Visualizations

Synthetic Pathway to a Key Trametinib Precursor

Synthetic_Pathway A This compound B 2-Chloro-6-iodobenzoic acid A->B H2SO4, H2O Hydrolysis C 2-Chloro-6-iodoaniline B->C 1. (COCl)2 2. NaN3 3. t-BuOH, Heat 4. HCl (Curtius Rearrangement) D Trametinib Synthesis C->D Further Elaboration

Caption: Proposed synthetic route from this compound to a key aniline precursor for Trametinib.

The MEK/ERK Signaling Pathway and Inhibition by Trametinib

MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: Simplified schematic of the MEK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

References

Application Notes and Protocols for Multicomponent Reactions Involving 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2-Chloro-6-iodobenzonitrile in multicomponent reactions (MCRs), with a focus on the synthesis of complex heterocyclic scaffolds relevant to drug discovery and development. The strategic positioning of the chloro, iodo, and nitrile functionalities on the benzene ring makes this substrate a versatile building block for generating molecular diversity through reactions like the Ugi and Passerini reactions, often followed by subsequent intramolecular cyclizations.

Introduction to Multicomponent Reactions with this compound

Multicomponent reactions are powerful one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of each starting material.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries.[2][3] this compound is a particularly interesting substrate for MCRs due to the presence of three distinct reactive sites: the nitrile group, which can participate in the core MCR transformation, and the chloro and iodo substituents, which can serve as handles for post-MCR modifications, such as intramolecular cyclizations to form fused heterocyclic systems like quinazolinones.[4]

Application Note 1: Ugi Four-Component Reaction (Ugi-4CR) for the Synthesis of Polycyclic Quinazolinone Precursors

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[5][6] By employing an ortho-halo-substituted benzoic acid and a benzonitrile derivative bearing an additional halide, a subsequent intramolecular cyclization can be orchestrated to construct polycyclic quinazolinones.[4] This strategy allows for the rapid assembly of complex scaffolds from simple, readily available starting materials.

A plausible approach involves the reaction of an o-halobenzoic acid, an aldehyde, an isocyanide, and ammonia (or an ammonia surrogate), where the nitrile group of a reactant like 2-cyanobenzaldehyde (structurally related to the target substrate) participates in the reaction sequence.[4] The resulting Ugi adduct contains all the necessary functionalities for a subsequent palladium-catalyzed intramolecular N-arylation to furnish the desired polycyclic quinazolinone.[4]

Logical Workflow for Ugi-4CR and Subsequent Cyclization

Ugi_Cyclization sub This compound (as aldehyde precursor) ugi Ugi-4CR sub->ugi acid o-Bromobenzoic Acid acid->ugi iso Isocyanide iso->ugi amine Ammonia amine->ugi adduct Ugi Adduct ugi->adduct One-pot reaction pd_cat Pd-catalyzed Annulation adduct->pd_cat product Polycyclic Quinazolinone pd_cat->product Intramolecular Cyclization

Caption: Workflow for the synthesis of polycyclic quinazolinones.

Experimental Protocol: Ugi-4CR followed by Palladium-Catalyzed Annulation

This protocol is adapted from a similar synthesis of polycyclic quinazolinones and is proposed for the use of this compound, assuming its conversion to the corresponding aldehyde beforehand.[4]

Materials:

  • 2-Chloro-6-iodobenzaldehyde (derived from this compound)

  • o-Bromobenzoic acid

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Ammonia (e.g., 7N solution in MeOH)

  • Methanol (MeOH)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Toluene

Procedure:

  • Ugi Reaction:

    • To a solution of 2-Chloro-6-iodobenzaldehyde (1.0 mmol) in methanol (5 mL), add o-bromobenzoic acid (1.1 mmol), the isocyanide (1.1 mmol), and a solution of ammonia in methanol (1.5 mmol).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi adduct. This intermediate can often be used in the next step without further purification.[4]

  • Palladium-Catalyzed Annulation:

    • To a dried flask, add the crude Ugi adduct (1.0 mmol), palladium catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (e.g., 2.0 mmol).

    • Add anhydrous toluene (10 mL) and degas the mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired polycyclic quinazolinone.

Hypothetical Quantitative Data for Ugi-4CR/Annulation

The following table presents hypothetical data for a series of reactions based on reported yields for similar transformations.[4]

EntryIsocyanideAldehyde PrecursorCarboxylic AcidProductYield (%)
1tert-Butyl isocyanide2-Chloro-6-iodobenzaldehyde2-Bromobenzoic acidPolycyclic Quinazolinone A65
2Cyclohexyl isocyanide2-Chloro-6-iodobenzaldehyde2-Bromo-5-fluorobenzoic acidPolycyclic Quinazolinone B62
3Benzyl isocyanide2-Chloro-6-iodobenzaldehyde2-Iodobenzoic acidPolycyclic Quinazolinone C58

Application Note 2: Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[7][8][9] While this compound itself is not a direct substrate for the Passerini reaction, its corresponding aldehyde derivative can be readily employed. The resulting α-acyloxy amide product would contain both chloro and iodo substituents, making it a valuable intermediate for further diversification through cross-coupling reactions or other transformations.

Reaction Pathway for the Passerini Reaction

Passerini_Reaction aldehyde 2-Chloro-6-iodobenzaldehyde passerini Passerini-3CR aldehyde->passerini acid Carboxylic Acid acid->passerini iso Isocyanide iso->passerini product α-Acyloxy Amide passerini->product One-pot reaction

Caption: General scheme of the Passerini three-component reaction.

Experimental Protocol: Passerini-3CR with 2-Chloro-6-iodobenzaldehyde

This is a general protocol for a Passerini reaction.

Materials:

  • 2-Chloro-6-iodobenzaldehyde

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Dichloromethane (DCM) or other aprotic solvent

Procedure:

  • To a solution of 2-Chloro-6-iodobenzaldehyde (1.0 mmol) in dichloromethane (5 mL), add the carboxylic acid (1.1 mmol) and the isocyanide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess carboxylic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure α-acyloxy amide.

Hypothetical Quantitative Data for Passerini-3CR

The following table provides hypothetical data for a series of Passerini reactions.

EntryIsocyanideCarboxylic AcidProductYield (%)
1tert-Butyl isocyanideAcetic Acidα-Acetoxy Amide Derivative75
2Cyclohexyl isocyanideBenzoic Acidα-Benzoyloxy Amide Derivative72
3Benzyl isocyanidePropionic Acidα-Propionyloxy Amide Derivative78

Conclusion

This compound, through its aldehyde derivative, serves as a valuable and versatile substrate in multicomponent reactions such as the Ugi and Passerini reactions. The strategic placement of the halogen atoms allows for post-MCR transformations, enabling the rapid synthesis of complex, polycyclic heterocyclic scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in the development of novel chemical entities for drug discovery and other applications.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, natural products, and materials science.[1][2][3][4] The development of efficient and versatile methods for the construction of the C(aryl)-C(aryl) bond is therefore of significant interest. Among the various synthetic strategies, transition metal-catalyzed cross-coupling reactions have become the most powerful and widely used tools for the synthesis of biaryl compounds.[1][5] This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds, with a primary focus on the widely utilized Suzuki-Miyaura coupling reaction. Other significant methods such as Stille coupling, Negishi coupling, and direct C-H arylation are also discussed.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

The most common and effective methods for biaryl synthesis are palladium-catalyzed cross-coupling reactions. These reactions generally involve the coupling of an aryl halide or pseudohalide (electrophile) with an organometallic aryl species (nucleophile) in the presence of a palladium catalyst and a base.[6][7] The three most prominent named reactions in this class are the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate.[6][7][8] This reaction is favored in both academic and industrial settings due to the low toxicity of the boron reagents, their commercial availability and stability, and the generally mild reaction conditions that tolerate a wide range of functional groups.[3][4][9]

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[6][7][8][10][11] The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6][7][8][10] This is often the rate-determining step.[8]

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its aryl group to the palladium center, displacing the halide.[6][8][10]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, completing the cycle.[6][10]

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) setup->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 40-100 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

Caption: General experimental workflow for Suzuki-Miyaura biaryl synthesis.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (0.05 - 5 mol%)

  • Ligand (if required, e.g., JohnPhos, SPhos) (0.1 - 10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., THF/water, 1,4-dioxane/water, toluene)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.1 equiv), and base (3.0 equiv).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv) and ligand (e.g., JohnPhos, 0.2 equiv).[6]

  • Add the degassed solvent(s) (e.g., THF and water) via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 2.5 hours), monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., EtOAc).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired biaryl compound.

Quantitative Data for Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Substituted organic halideSubstituted boronic acidPd₂(dba)₃ (0.05)JohnPhos (0.2)Cs₂CO₃ (3.0)THF/H₂O402.5High
1,2-diiodobenzeneSubstituted boronic acidPd(PPh₃)₄ (0.055)-K₂CO₃ (2.0)1,4-dioxane/H₂O10024Not specified
4-bromotoluenePhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃ (2.0)H₂O/Acetone350.5Low (in pure water)
Aryl bromidesArylboronic acidsPd(OH)₂-K₃PO₄Ethanol65Not specifiedGood

Yields are often substrate-dependent and the table provides a general overview of reaction conditions.

Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner.[12][13] A key advantage of this method is the high tolerance for a wide variety of functional groups due to the stability of the organostannane reagents.[12][13] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts after the reaction.[9]

General Protocol for Stille Coupling:

  • In an inert atmosphere, combine the aryl halide, organostannane, and palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., THF, toluene).[9]

  • Heat the mixture to reflux until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts.

  • Purify the product using standard techniques.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex.[14][15][16] Organozinc reagents are more reactive than organoboranes and organostannanes, which can be advantageous for less reactive aryl chlorides.[17] They also exhibit good functional group tolerance.[17]

General Protocol for Negishi Coupling:

  • Prepare the organozinc reagent in situ from the corresponding aryl halide and activated zinc, or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnBr₂).[14]

  • In a separate flask under an inert atmosphere, add the aryl halide, palladium or nickel catalyst, and a suitable solvent.

  • Add the freshly prepared organozinc reagent to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by quenching with an acidic solution and extracting the product.

  • Purify the biaryl product by chromatography or recrystallization.

Direct C-H Arylation

Direct C-H arylation is an emerging and highly attractive strategy for biaryl synthesis as it avoids the pre-functionalization of one of the aryl partners, thus reducing the number of synthetic steps and waste generation.[1][18][19][20] These reactions typically involve the palladium-catalyzed coupling of an aryl halide with the C-H bond of another arene.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_legend Legend Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation (Ar'-B(OR)₂ + Base) PdII_ArAr->Pd0 Reductive Elimination Biaryl Ar-Ar' PdII_ArAr->Biaryl key_species Pd Species key_product Product key_step Reaction Step

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offering a robust and versatile methodology. The choice of a specific protocol depends on factors such as substrate scope, functional group tolerance, and considerations of reagent toxicity and cost. The detailed protocols and comparative data presented in these application notes aim to provide researchers with the necessary tools to successfully synthesize a wide range of biaryl compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers and chemists working with 2-Chloro-6-iodobenzonitrile. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of achieving selective and high-yielding Suzuki-Miyaura cross-coupling reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a Suzuki coupling with this compound, and why?

A1: The iodine atom will react selectively over the chlorine atom. The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is dictated by the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to oxidative addition to the Pd(0) catalyst. The general order of reactivity is I >> Br > OTf >> Cl.[1][2][3][4]

Q2: What are the primary challenges when performing a Suzuki coupling with this specific substrate?

A2: The main challenges are:

  • Achieving Selectivity: While the C-I bond is much more reactive, harsh conditions (e.g., high temperatures, very active catalysts, or long reaction times) can lead to a secondary coupling at the less reactive C-Cl bond, resulting in diarylated byproducts.

  • Aryl Chloride Reactivity: Following the initial selective coupling, the remaining aryl chloride is deactivated and sterically hindered, making subsequent couplings challenging if desired.[1][5] Conversely, if only mono-coupling is desired, preventing any reaction at the chloride position is key.

  • Side Reactions: The electron-withdrawing nature of the nitrile group can influence side reactions. Common issues include protodeboronation of the boronic acid partner and hydrodehalogenation of the starting material.[6][7]

Q3: What initial catalyst system is recommended for a selective mono-coupling at the iodine position?

A3: A standard and effective starting point is a Pd(0) or Pd(II) precursor with a phosphine ligand. For example, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos is often effective for selective coupling at the iodo position while leaving the chloro group intact under controlled conditions.[5][7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low to no yield of the desired mono-coupled product.

  • Potential Cause: Inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.

  • Troubleshooting Strategy:

    • Verify Reagent Quality: Use fresh, high-purity boronic acid/ester, as they can degrade over time, leading to protodeboronation.[6] Ensure the palladium catalyst and phosphine ligands have not been compromised by air or moisture.[6]

    • Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[6] Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes and maintain a positive inert gas pressure throughout the reaction.[6][9]

    • Optimize Catalyst System: If standard ligands like PPh₃ fail, switch to more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) which can accelerate the catalytic cycle.[7]

    • Screen Bases and Solvents: The choice of base and solvent is critical. A base must be soluble enough to activate the boronic acid.[6] An inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation. See Tables 2 & 3 for guidance.

Problem 2: Significant formation of 2-chlorobenzonitrile (hydrodehalogenation).

  • Potential Cause: The iodo-substituent is being replaced by a hydrogen atom. This side reaction can be promoted by certain bases or impurities that act as a hydride source.[7]

  • Troubleshooting Strategy:

    • Solvent Choice: Use anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene. Avoid protic solvents like alcohols if this is a persistent issue.[7]

    • Base Selection: Switch to non-nucleophilic, anhydrous bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to hydroxides or alkoxides in minimizing this side reaction.[7]

    • Ligand Choice: Employing bulky biarylphosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation side reaction.[7]

Problem 3: Lack of selectivity, resulting in a mixture of mono- and di-coupled products.

  • Potential Cause: The reaction conditions are too harsh, leading to the oxidative addition at the more robust C-Cl bond after the initial C-I coupling.

  • Troubleshooting Strategy:

    • Reduce Reaction Temperature: Lower the temperature to favor the selective reaction at the more labile C-I bond. Monitor the reaction closely and stop it once the starting material is consumed.

    • Modify Catalyst System: Avoid catalyst systems known for extremely high activity towards aryl chlorides, such as certain N-heterocyclic carbene (NHC) based palladium catalysts, if mono-selectivity is the goal.[10][11]

    • Limit Reaction Time: Extended reaction times can promote the slower coupling at the chloride position.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the outcome of the Suzuki coupling.

Table 1: Recommended Starting Conditions for Selective Mono-Suzuki Coupling

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv.)Substrate of interest.
Boronic Acid Arylboronic Acid (1.1 - 1.5 equiv.)A slight excess ensures complete consumption of the limiting aryl halide.
Palladium Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable palladium precursors.
Ligand SPhos (2-4 mol%) or PPh₃ (4-8 mol%)SPhos is a bulky, electron-rich ligand effective for challenging couplings. PPh₃ is a standard choice.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Strong, non-nucleophilic bases that minimize side reactions.[7]
Solvent 1,4-Dioxane/H₂O (4:1) or TolueneCommon solvent systems that solubilize reagents well.[6]
Temperature 80 - 100 °CSufficient to promote C-I coupling without significant C-Cl activation.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and homocoupling side reactions.[6]

Table 2: Representative Effect of Ligand on Yield for Selective C-I Coupling

Ligand (L)Pd SourceBaseSolventTemp (°C)Typical Yield (%)Notes
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O9065-80Standard conditions, may be sluggish.
SPhosPd(OAc)₂K₃PO₄Toluene10085-95Highly effective for promoting C-I coupling while sparing the C-Cl bond.
XPhosPd₂(dba)₃K₃PO₄1,4-Dioxane100>90Another highly active Buchwald-type ligand.[7]
NonePd(OAc)₂K₂CO₃DMF/H₂O100<20Ligand is generally required for efficient coupling.

Note: Yields are representative and can vary based on the specific boronic acid partner and precise reaction conditions.

Visual Guides and Workflows

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// Connections start -> setup; setup -> inert; inert -> add_solvents; add_solvents -> heat; heat -> monitor; monitor -> complete; complete -> workup [label="Yes"]; complete -> monitor [label="No"]; workup -> purify; purify -> characterize; } .dot Caption: General Experimental Workflow for Suzuki Coupling.

// Node styles problem [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution [shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flowchart prob [label="Problem:\nLow or No Yield", class="problem"];

c1 [label="Cause:\nInactive Catalyst / Ligands?", class="cause"]; c2 [label="Cause:\nPoor Reagent Quality?", class="cause"]; c3 [label="Cause:\nOxygen Contamination?", class="cause"]; c4 [label="Cause:\nSuboptimal Conditions?", class="cause"];

s1 [label="Solution:\nUse fresh Pd source and\nnew phosphine ligand.", class="solution"]; s2 [label="Solution:\nVerify purity of boronic acid.\nUse fresh, anhydrous base.", class="solution"]; s3 [label="Solution:\nThoroughly degas all solvents\nand maintain inert atmosphere.", class="solution"]; s4 [label="Solution:\nScreen different bases, solvents,\nand ligands (see Tables).", class="solution"];

// Connections prob -> {c1, c2, c3, c4}; c1 -> s1; c2 -> s2; c3 -> s3; c4 -> s4; } .dot Caption: Troubleshooting Flowchart for Low Yield Issues.

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// Reagents and Products (rectangles) node [shape=box, style="", fixedsize=false, width=auto, height=auto]; aryl_halide [label="this compound\n(Ar-I)", fontcolor="#202124"]; boronic_acid [label="R-B(OH)₂", fontcolor="#202124"]; base [label="Base (e.g., K₃PO₄)", fontcolor="#202124"]; product [label="Product\n(Ar-R)", fontcolor="#202124"];

// Positioning pd0 [pos="0,0!"]; pd2_add [pos="3,2!"]; pd2_trans [pos="0,4!"]; aryl_halide [pos="3,0!"]; boronic_acid [pos="-3,4!"]; base [pos="-3,2.5!"]; product [pos="-3,0!"];

// Edges pd0 -> pd2_add [label=" Oxidative Addition\n (at C-I bond)"]; pd2_add -> pd2_trans [label=" Transmetalation"]; pd2_trans -> pd0 [label=" Reductive Elimination"]; aryl_halide -> pd2_add; boronic_acid -> pd2_trans; base -> pd2_trans; pd2_trans -> product [style=dashed]; } .dot Caption: Selective Suzuki-Miyaura Catalytic Cycle for this compound.

Experimental Protocol

General Protocol for Selective Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • Sphos (0.04 equiv., 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Standard laboratory glassware, syringes, and inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Under positive inert gas pressure, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe. Briefly bubble inert gas through the solution for an additional 5-10 minutes to ensure thorough deoxygenation.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–100 °C) using an oil bath.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Sonogashira Coupling of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Sonogashira coupling of 2-Chloro-6-iodobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Sonogashira coupling of this compound?

The primary side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1][2][3][4] This reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen, leading to the formation of a symmetrical diyne.[1][5][6] Another potential issue is the lack of reactivity at the aryl chloride position, which may require harsher conditions and consequently lead to other decomposition pathways.[2][7]

Q2: I am observing significant amounts of alkyne homocoupling product. What are the likely causes and how can I minimize it?

The formation of homocoupling byproducts is a common issue in copper-catalyzed Sonogashira reactions.[1][2] This is due to the oxidative dimerization of the copper acetylide intermediate.[5][6]

Troubleshooting Steps:

  • Exclude Oxygen: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). De-gas all solvents and reagents thoroughly before use.[2][8] The presence of oxygen is a major contributor to Glaser coupling.[1][9][10]

  • Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. While potentially slower, this eliminates the primary catalyst for homocoupling.[1][2][3]

  • Control Reagent Addition: Slow addition of the terminal alkyne can help maintain a low concentration of the copper acetylide, thus disfavoring the bimolecular homocoupling reaction.[11]

  • Hydrogen Atmosphere: In some cases, using a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to reduce homocoupling to as low as 2%.[9][10]

Q3: The reaction is sluggish or not proceeding to completion. What factors could be responsible?

Slow or incomplete reactions with this compound can be attributed to several factors, primarily related to catalyst activity and substrate reactivity.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: For sterically hindered substrates, the choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance the activity of the palladium catalyst.[5] Consider using catalysts like Pd(PPh₃)₂Cl₂ or generating the active Pd(0) species in situ from a suitable precursor.[5]

  • Reaction Temperature: While the Sonogashira coupling is known for its mild conditions, unreactive aryl halides may require elevated temperatures to facilitate the oxidative addition step.[7][12][13] However, be aware that higher temperatures can also promote side reactions.[13][14]

  • Solvent: The choice of solvent can influence the reaction rate and solubility of the catalyst and reagents.[15] Common solvents include THF, DMF, and amines like triethylamine or diisopropylamine, which can also act as the base.[2][7]

Q4: Can I achieve selective coupling at the iodine position over the chlorine position?

Yes, selective coupling is highly feasible. The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl.[2][7] By carefully controlling the reaction conditions, particularly the temperature, you can favor the oxidative addition at the more reactive carbon-iodine bond while leaving the carbon-chlorine bond intact.[2] Room temperature conditions are often sufficient for the coupling of aryl iodides.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Sonogashira coupling of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh source of palladium catalyst and phosphine ligand. Consider using a more active catalyst system, such as one with bulky, electron-rich ligands.[5]
Insufficient Reaction Temperature Gradually increase the reaction temperature. For aryl bromides and chlorides, heating is often necessary.[7][12]
Poor Reagent Quality Ensure all reagents, especially the alkyne and base, are pure and dry.
Steric Hindrance The ortho-substituents on this compound can sterically hinder the reaction. Using a less bulky phosphine ligand might be beneficial in some cases.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Alkyne Homocoupling (Glaser Product) Presence of oxygen and copper(I) co-catalyst.[1][5][6]Rigorously exclude oxygen by using an inert atmosphere and degassed solvents.[2] Switch to a copper-free protocol.[1][2][3]
Dehalogenation of Starting Material Catalyst-mediated reduction of the aryl halide.This is less common but can occur. Optimizing the reaction time and temperature may help.
Unidentified Byproducts Decomposition of starting materials or products at elevated temperatures.Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.

Experimental Protocols

Key Experiment: Copper-Catalyzed Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.05 equivalents)

  • CuI (0.025 equivalents)

  • Diisopropylamine (7.0 equivalents)

  • Anhydrous THF

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous and degassed THF, add Pd(PPh₃)₂Cl₂, CuI, and diisopropylamine sequentially under an inert atmosphere.[7]

  • Add the terminal alkyne dropwise to the mixture.[7]

  • Stir the reaction at room temperature for 3 hours or until TLC/GC-MS analysis indicates consumption of the starting material.[7]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[7]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizations

Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-I Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)(L)₂-C≡CR Pd_complex->Pd_alkyne Transmetalation Cu_alkyne Cu(I)-C≡CR Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuI Cu(I)I CuI->Cu_alkyne Glaser R-C≡C-C≡C-R (Glaser Coupling) Cu_alkyne->Glaser Oxidation (O₂) Base Base Alkyne H-C≡CR Alkyne->Cu_alkyne Deprotonation

Caption: Catalytic cycles for the copper-catalyzed Sonogashira coupling.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No check_catalyst Check Catalyst Activity (Fresh Catalyst/Ligand) low_yield->check_catalyst Yes homocoupling Homocoupling? side_products->homocoupling Yes increase_temp Increase Temperature check_catalyst->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents other_byproducts Other Byproducts? homocoupling->other_byproducts No inert_atmosphere Ensure Inert Atmosphere (Degas Solvents) homocoupling->inert_atmosphere Yes optimize_conditions Optimize Temp/Time other_byproducts->optimize_conditions Yes cu_free Switch to Copper-Free Protocol inert_atmosphere->cu_free

Caption: Troubleshooting workflow for Sonogashira coupling.

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2-chloro-6-iodobenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

The main challenge lies in achieving selective and complete conversion. This compound possesses two different halogen atoms with significantly different reactivities in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is substantially more reactive than the carbon-chlorine (C-Cl) bond. Consequently, reactions can be selective for the iodo position under milder conditions. Driving the reaction to completion at the less reactive chloro position often requires more forcing conditions, which can lead to catalyst deactivation and side reactions.

Q2: How does the nitrile group influence the cross-coupling reaction?

The electron-withdrawing nature of the nitrile group can enhance the reactivity of the aryl halide towards oxidative addition. However, the nitrile group can also coordinate with the palladium catalyst, which may impact the catalytic cycle. In some cases, under specific conditions, palladium catalysts have been shown to mediate the hydration of nitriles to amides, which could be a potential side reaction.[1][2]

Q3: What are the most common modes of catalyst deactivation in these reactions?

Common catalyst deactivation pathways in palladium-catalyzed cross-coupling reactions include:

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium (Pd) black. This is often promoted by high temperatures or low ligand concentrations.

  • Ligand Degradation: Phosphine ligands, especially in the presence of trace oxygen or water, can be oxidized or otherwise degrade, leading to the loss of the active catalytic species.

  • Oxidation of Pd(0): The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen or other oxidants present in the reaction mixture. Rigorous degassing of solvents and reagents is crucial to prevent this.

Q4: Which type of palladium catalyst is recommended for coupling at the chloro position?

For the less reactive C-Cl bond, more robust and active catalyst systems are generally required. These often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands promote the oxidative addition step and stabilize the active catalytic species.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Insufficiently reactive catalyst for C-Cl bond activation. 3. Poor solubility of reagents. 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst and ensure rigorous degassing of all reagents and solvents. 2. For coupling at the chloro position, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. 3. Try a different solvent or a co-solvent system to improve solubility. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF).
Reaction stops after mono-coupling (at the iodine position) The reaction conditions are not sufficiently forcing to activate the C-Cl bond.Increase the reaction temperature and/or reaction time. Consider a more active catalyst system as described above.
Formation of a black precipitate (Palladium black) Catalyst aggregation and deactivation.Ensure an adequate ligand-to-palladium ratio. Lower the reaction temperature if possible. Consider using a more stable pre-catalyst.
Observation of homocoupling byproducts Presence of oxygen in the reaction mixture.Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. Presence of water leading to nitrile hydration. 3. Incompatible functional groups on the coupling partner.1. Attempt the reaction at a lower temperature, possibly with a more active catalyst. 2. Use anhydrous solvents and reagents. 3. Ensure the coupling partner is stable under the reaction conditions.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the Iodo Position

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Degassing: Seal the flask and perform three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[4]

Note: For coupling at the chloro position, a more active catalyst system (e.g., Pd(OAc)₂ with SPhos or XPhos) and potentially higher temperatures will be necessary. Optimization of the reaction conditions is crucial.

Visualizations

G cluster_selective_coupling Selective Cross-Coupling Pathway cluster_deactivation Catalyst Deactivation Pathways A This compound B Mono-coupled Product A->B Mild Conditions (e.g., Pd(PPh3)4, 80°C) C Di-coupled Product B->C Forcing Conditions (e.g., Pd(OAc)2/SPhos, >100°C) D Active Pd(0) Catalyst E Inactive Palladium Black D->E Aggregation F Oxidized Pd(II) Species D->F Oxidation (O2) G Degraded Ligand D->G Ligand Degradation

Caption: Logical workflow for selective coupling and common catalyst deactivation pathways.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield start Low or No Yield q1 Is mono-coupled product observed? start->q1 a1_yes Increase temperature/time. Screen more active catalyst. q1->a1_yes Yes a1_no Check catalyst activity. Ensure proper degassing. q1->a1_no No end Improved Yield a1_yes->end q2 Is catalyst precipitation (Pd black) observed? a1_no->q2 a2_yes Increase ligand:Pd ratio. Lower temperature. q2->a2_yes Yes a2_no Screen bases and solvents. q2->a2_no No a2_yes->end a2_no->end

Caption: A troubleshooting workflow for addressing low-yielding reactions.

References

Technical Support Center: Synthesis of 2-Chloro-6-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-6-iodobenzonitrile and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a multi-step process starting from 2-chloro-6-nitroaniline. The key steps typically involve:

  • Diazotization: The amino group of 2-chloro-6-nitroaniline is converted into a diazonium salt.

  • Sandmeyer Reaction (Iodination): The diazonium salt is then reacted with an iodide source, such as potassium iodide, to introduce the iodine atom at the 6-position.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group.

  • Diazotization and Sandmeyer Reaction (Cyanation): The newly formed amino group is diazotized and subsequently replaced with a nitrile group using a cyanide source like copper(I) cyanide.

Q2: What are the critical parameters to control for a high-yield Sandmeyer reaction?

A2: The Sandmeyer reaction is a key step and its yield can be influenced by several factors.[1] Critical parameters to control include:

  • Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent Sandmeyer reaction temperature may vary but should be carefully controlled.

  • pH: Maintaining an acidic environment is crucial for the stability of the diazonium salt.

  • Purity of Reagents: The purity of the starting materials, especially the amine and sodium nitrite, is important.

  • Catalyst: The use of a copper(I) salt catalyst is essential for the cyanation step.[1]

Q3: Are there alternative methods for the iodination step?

A3: Yes, an alternative to the traditional Sandmeyer reaction for iodination involves the use of arylhydrazines. A metal- and base-free method has been developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine in dimethyl sulfoxide (DMSO).[2] This approach involves the oxidation of arylhydrazines by iodine to form arenediazonium salts, which then react to form the corresponding aryl iodides.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem 1: Low Yield in the Iodination Step
Potential Cause Recommended Solution
Decomposition of Diazonium Salt Ensure the diazotization reaction is performed at a strictly controlled low temperature (0-5 °C). Use the diazonium salt immediately in the next step without isolation.
Incomplete Reaction Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Side Reactions The formation of biaryl byproducts can occur in radical-nucleophilic aromatic substitution reactions like the Sandmeyer reaction.[1] Ensure slow and controlled addition of reagents to minimize these side reactions.
Suboptimal Reagent Concentration Optimize the concentration of the iodide source (e.g., KI). An excess may be required to drive the reaction to completion.
Problem 2: Formation of Impurities during Cyanation
Potential Cause Recommended Solution
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can lead to the formation of phenolic byproducts.
Oxidation of Copper(I) Cyanide Use freshly prepared or high-purity copper(I) cyanide. The presence of copper(II) can lead to side reactions.
Incomplete Diazotization Unreacted diazonium salt can lead to a complex mixture of products. Ensure the diazotization step goes to completion before adding the cyanide source.
Hydrolysis of the Nitrile Group Work-up conditions should be carefully controlled to avoid acidic or basic hydrolysis of the benzonitrile product to the corresponding benzoic acid or benzamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-iodonitrobenzene via Sandmeyer Reaction
  • Diazotization:

    • Dissolve 2-chloro-6-nitroaniline in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aryl Iodide Synthesis
Method Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Sandmeyer-typeAryl Diazonium SaltKIWater/Acid0-601-3Varies[1]
Metal-Free IodinationArylhydrazine hydrochlorideI₂DMSO606Good to Excellent[2]

Note: Yields are generalized and can vary significantly based on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination (Sandmeyer) cluster_intermediate1 Intermediate Product cluster_reduction Step 3: Reduction cluster_intermediate2 Intermediate Product cluster_diazotization2 Step 4: Diazotization cluster_cyanation Step 5: Cyanation (Sandmeyer) cluster_final Final Product start 2-Chloro-6-nitroaniline diazotization Formation of Diazonium Salt (NaNO₂, H₂SO₄, 0-5°C) start->diazotization iodination Introduction of Iodine (KI) diazotization->iodination intermediate1 2-Chloro-6-iodonitrobenzene iodination->intermediate1 reduction Reduction of Nitro Group (e.g., Fe/HCl) intermediate1->reduction intermediate2 2-Chloro-6-iodoaniline reduction->intermediate2 diazotization2 Formation of Diazonium Salt (NaNO₂, H₂SO₄, 0-5°C) intermediate2->diazotization2 cyanation Introduction of Nitrile Group (CuCN) diazotization2->cyanation final_product This compound cyanation->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_iodination Iodination Step Issues cluster_cyanation Cyanation Step Issues cluster_purification Purification Issues start Low Yield Observed check_step Identify problematic step (TLC/HPLC analysis) start->check_step iodination_issue Low yield in iodination check_step->iodination_issue Iodination cyanation_issue Low yield in cyanation check_step->cyanation_issue Cyanation purification_issue Product loss during purification check_step->purification_issue Purification temp_control Check temperature control (0-5°C for diazotization) iodination_issue->temp_control reagent_purity Verify reagent purity (amine, NaNO₂) iodination_issue->reagent_purity reaction_time Optimize reaction time iodination_issue->reaction_time anhydrous_cond Ensure anhydrous conditions cyanation_issue->anhydrous_cond catalyst_quality Use high-purity CuCN cyanation_issue->catalyst_quality workup_ph Control work-up pH cyanation_issue->workup_ph column_choice Optimize column chromatography (stationary/mobile phase) purification_issue->column_choice recrystallization Select appropriate recrystallization solvent purification_issue->recrystallization

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 2-Chloro-6-iodobenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and removing homocoupled byproducts during cross-coupling reactions involving 2-Chloro-6-iodobenzonitrile.

Troubleshooting Guide: Minimizing and Removing Homocoupled Byproducts

Homocoupling of the boronic acid or organoborane reagent is a common side reaction in Suzuki-Miyaura cross-coupling, leading to the formation of a symmetrical biaryl impurity. This guide addresses the primary causes and provides specific troubleshooting steps to minimize its formation and remove it from the reaction mixture.

Problem: Significant Formation of Boronic Acid Homocoupling Product

Potential CauseTroubleshooting StrategyExperimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2][3]Degassing Protocol: 1. Sparge the solvent with an inert gas (N₂ or Ar) for at least 15-30 minutes prior to use.[1] 2. Assemble the reaction glassware and purge with the inert gas. 3. For particularly sensitive reactions, a "freeze-pump-thaw" method can be employed for solvents.[4]
Presence of Pd(II) Species at the Start of the Reaction Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1][5][6] If using a Pd(II) source, consider adding a mild reducing agent.[1][7][8]Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst.[1][8] This can help reduce any Pd(II) species to the active Pd(0) state.
Inappropriate Catalyst or Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[9]Ligand Screening: Evaluate ligands such as SPhos, XPhos, or RuPhos, which are known to be effective in challenging cross-coupling reactions.
Suboptimal Base or Solvent Conditions The choice of base and solvent is critical and often interdependent.[2] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.Solvent and Base Selection: Common solvent systems include dioxane/water or THF/water.[4] Bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[2]
Boronic Acid Instability Use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to suppress side reactions by providing a slow, controlled release of the boronic acid.[1]Use of Boronate Esters: Substitute the boronic acid with its corresponding pinacol or MIDA ester in the reaction setup.

Problem: Difficulty in Removing Homocoupled Byproduct During Purification

Potential CauseTroubleshooting StrategyExperimental Protocol
Similar Polarity of Product and Byproduct Modify the polarity of the homocoupled byproduct or optimize the chromatographic separation.Chromatography Optimization: 1. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for flash column chromatography. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Crystallization Issues If the desired product is crystalline, recrystallization can be an effective purification method.Recrystallization Protocol: 1. Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble and the homocoupled byproduct is less soluble. 2. Allow the solution to cool slowly to induce crystallization of the pure product. 3. Filter the crystals and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound?

A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple with each other to form a symmetrical biaryl.[1] This is an undesired product that complicates purification and lowers the yield of the intended cross-coupled product. In the case of reacting this compound, the goal is to form a C-C bond at the iodine position with an organoboron compound. The homocoupling byproduct would be derived from the coupling of two molecules of the organoboron reagent.

Q2: How does oxygen promote homocoupling?

A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3][6] These Pd(II) species can then promote the homocoupling of the boronic acid.[6] To prevent this, it is crucial to perform the reaction under an inert atmosphere and use degassed solvents.[1][2]

Q3: Can the choice of the boron reagent affect the rate of homocoupling?

A3: Yes, the stability of the organoboron reagent plays a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Q4: I am still observing homocoupling despite degassing and using a Pd(0) catalyst. What else can I try?

A4: If homocoupling persists, consider the following:

  • Addition of a mild reducing agent: Adding a small amount of a mild reducing agent like potassium formate can help scavenge any Pd(II) species that may form during the reaction.[7][8]

  • Ligand choice: The ligand can significantly influence the reaction. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction.

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling more than the rate of the desired cross-coupling.

Q5: How can I remove the palladium catalyst after the reaction?

A5: The palladium catalyst can often be removed by filtration through a pad of Celite.[10] For trace amounts of palladium, specialized scavengers, such as silica-based materials with functional groups that chelate palladium, can be used.[10]

Experimental Workflows

The following diagrams illustrate key experimental workflows for minimizing homocoupling byproducts.

G Workflow for Minimizing Homocoupling via Degassing cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup Solvent Select Solvent Degas Degas Solvent (Sparge with N2/Ar) Solvent->Degas AddSolvent Add Degassed Solvent Degas->AddSolvent Assemble Assemble Glassware Purge Purge with Inert Gas Assemble->Purge AddReagents Add this compound, Boronic Acid, Base Purge->AddReagents AddReagents->AddSolvent AddCatalyst Add Pd Catalyst AddSolvent->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: Workflow for minimizing homocoupling via degassing.

G Decision Tree for Troubleshooting Homocoupling Start Homocoupling Observed? Degassed Was the reaction rigorously degassed? Start->Degassed Yes Catalyst Using Pd(0) precatalyst? Degassed->Catalyst Yes DegasNow Implement rigorous degassing protocol Degassed->DegasNow No ReducingAgent Add mild reducing agent (e.g., Potassium Formate) Catalyst->ReducingAgent Yes SwitchCatalyst Switch to Pd(0) precatalyst Catalyst->SwitchCatalyst No Ligand Screen bulky, electron-rich ligands ReducingAgent->Ligand BoronateEster Use boronate ester (Bpin, MIDA) Ligand->BoronateEster

References

Technical Support Center: Troubleshooting Low Conversion Rates in Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during Heck reactions. The information is presented in a practical question-and-answer format to help you diagnose and resolve problems in your experiments efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here are some of the most common issues that can lead to low conversion rates in Heck reactions, along with their potential causes and solutions.

Question 1: My reaction turned black, and the conversion is low. What happened?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is an inactive form of palladium.[1] This reduces the concentration of the active catalyst in your reaction, leading to low or no conversion.

Potential Causes:

  • Presence of Oxygen: The active Pd(0) catalyst can be oxidized by oxygen to inactive Pd(II) species.[1]

  • High Reaction Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of the solution.[1]

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Incomplete reduction will result in a lower concentration of the active catalyst.

  • Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the active Pd(0) catalyst. An insufficient amount or an inappropriate type of ligand can lead to catalyst decomposition.

Solutions:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Optimize Reaction Temperature: Try lowering the reaction temperature. A temperature screening may be necessary to find the optimal balance between reaction rate and catalyst stability.

  • Use a Stabilizing Ligand: Ensure you are using an appropriate phosphine ligand in the correct ratio (typically a 2:1 ligand to palladium ratio for monodentate phosphines).[1]

Question 2: My conversion is low, but I don't see any palladium black. What are other possible causes?

Low conversion without the visible formation of palladium black can be attributed to several other factors related to your reagents, reaction conditions, or side reactions.

Potential Causes:

  • Poor Quality of Starting Materials: Impurities in your aryl halide or alkene can act as catalyst poisons.

  • Suboptimal Choice of Base, Solvent, or Ligand: The efficiency of the Heck reaction is highly dependent on the interplay of these components.

  • Side Reactions: Competing reactions such as alkene isomerization or homocoupling of the aryl halide can consume your starting materials and reduce the yield of the desired product.[1]

Solutions:

  • Purify Starting Materials: Ensure your aryl halide and alkene are of high purity.

  • Systematic Optimization: Screen different bases, solvents, and phosphine ligands to identify the optimal combination for your specific substrates.

  • Minimize Side Reactions: To reduce alkene isomerization, consider using a less polar solvent or adding a halide salt like LiCl.[1] Homocoupling can sometimes be suppressed by lowering the reaction temperature.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of different solvents, bases, and phosphine ligands on the yield of a model Heck reaction. This data can serve as a starting point for optimizing your own reactions.

Table 1: Effect of Solvent on Heck Reaction Yield

EntrySolventYield (%)
1DMF95
2DMA99.87
3NMP87
4TolueneLow
5AcetonitrileModerate
6DioxaneModerate
7THFLow

Reaction conditions: Aryl bromide, styrene, Pd catalyst, and base at a specified temperature. Yields are based on isolated product. Data compiled from multiple sources for illustrative purposes.[2][3][4]

Table 2: Effect of Base on Heck Reaction Yield

EntryBaseYield (%)
1K₂CO₃83
2Na₂CO₃99.87
3Cs₂CO₃High
4Et₃N95
5DIPEAModerate
6NaOAcModerate
7K₃PO₄High

Reaction conditions: Aryl bromide, styrene, Pd catalyst, and solvent at a specified temperature. Yields are based on isolated product. Data compiled from multiple sources for illustrative purposes.[2][3][4]

Table 3: Effect of Phosphine Ligand on Heck Reaction Yield

EntryLigandYield (%)
1PPh₃90
2P(o-tol)₃92
3P(t-Bu)₃High
4dppfGood
5XantphosGood
6No LigandLow/Variable

Reaction conditions: Aryl bromide, styrene, Pd catalyst, base, and solvent at a specified temperature. Yields are based on isolated product. Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Here are detailed methodologies for key experimental procedures to aid in your troubleshooting efforts.

Protocol 1: General Procedure for a Heck Reaction under Inert Atmosphere

This protocol provides a general starting point for a Heck reaction. It is crucial to adapt and optimize the conditions for your specific substrates.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Alkene

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, dioxane)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, the alkene, the base, and the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved oxygen from reaction solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • High-vacuum pump

  • Schlenk line

Procedure:

  • Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in a dewar of liquid nitrogen.

  • Pumping: Once the solvent is completely frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely at room temperature.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • Storage: After the final cycle, backfill the flask with an inert gas (nitrogen or argon) before use.

Visualizing the Process

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L2-X Olefin\nCoordination Olefin Coordination Ar-Pd(II)L2-X->Olefin\nCoordination Alkene, -L Ar-Pd(II)L(Olefin)-X Ar-Pd(II)L(Olefin)-X Olefin\nCoordination->Ar-Pd(II)L(Olefin)-X Migratory\nInsertion Migratory Insertion Ar-Pd(II)L(Olefin)-X->Migratory\nInsertion R-Pd(II)L2-X R-Pd(II)L₂-X Migratory\nInsertion->R-Pd(II)L2-X Beta-Hydride\nElimination Beta-Hydride Elimination R-Pd(II)L2-X->Beta-Hydride\nElimination Product Substituted Alkene Beta-Hydride\nElimination->Product H-Pd(II)L2-X H-Pd(II)L₂-X Beta-Hydride\nElimination->H-Pd(II)L2-X Reductive\nElimination Reductive Elimination H-Pd(II)L2-X->Reductive\nElimination Reductive\nElimination->Pd(0)L2 HX HX Reductive\nElimination->HX Base Base Base->Reductive\nElimination

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion in Heck Reaction Check_Catalyst Observe Palladium Black? Start->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Troubleshoot_Decomposition Troubleshoot Catalyst Decomposition Yes_Catalyst->Troubleshoot_Decomposition Check_Conditions Review Reaction Conditions No_Catalyst->Check_Conditions Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents/Reagents) Troubleshoot_Decomposition->Inert_Atmosphere Optimize_Temp Optimize Temperature (Lower if necessary) Troubleshoot_Decomposition->Optimize_Temp Check_Ligand Check Ligand (Ratio and Type) Troubleshoot_Decomposition->Check_Ligand Optimize_Base Screen Different Bases Check_Conditions->Optimize_Base Optimize_Solvent Screen Different Solvents Check_Conditions->Optimize_Solvent Check_Purity Check Starting Material Purity Check_Conditions->Check_Purity Analyze_Side_Reactions Analyze for Side Reactions (Isomerization, Homocoupling) Check_Conditions->Analyze_Side_Reactions End Improved Conversion Inert_Atmosphere->End Optimize_Temp->End Check_Ligand->End Optimize_Base->End Optimize_Solvent->End Check_Purity->End Analyze_Side_Reactions->End

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in reactions involving 2-chloro-6-iodobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining regioselectivity in cross-coupling reactions with this compound?

The primary factor is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is substantially more reactive towards oxidative addition with palladium(0) catalysts, which is the initial step in most cross-coupling reactions.[1][2] This inherent difference allows for selective functionalization at the 6-position (iodine) over the 2-position (chlorine).

Q2: Which cross-coupling reactions are commonly performed on this compound?

Palladium-catalyzed cross-coupling reactions are most common. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2][3][4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1][5][6]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[7][8][9]

Q3: Can I achieve selective reaction at the C-Cl bond?

Achieving selective reaction at the C-Cl bond in the presence of the more reactive C-I bond is very challenging and generally not a standard approach. It would typically require initial functionalization at the C-I position, followed by reaction at the C-Cl position under more forcing conditions.

Q4: What are the key parameters to control for achieving high regioselectivity?

To achieve high regioselectivity for reactions at the C-I bond, the following parameters are crucial:

  • Reaction Temperature: Lower temperatures favor selective reaction at the more reactive site.

  • Catalyst and Ligand Choice: The appropriate palladium catalyst and ligand system can enhance selectivity.

  • Reaction Time: Prolonged reaction times or excessive heating can lead to side reactions and loss of selectivity.

  • Base: The choice of base is critical and can influence the outcome of the reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst or pre-catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a pre-formed active catalyst complex.[8]
Inappropriate Ligand Select a ligand known to be effective for the specific cross-coupling reaction. For example, phosphine-based ligands are common in Suzuki and Buchwald-Hartwig reactions.[10][11]
Incorrect Base The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[9][12]
Low Reaction Temperature While low temperatures favor selectivity, they can also slow down the reaction. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS.
Solvent Issues Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst. The chosen solvent should also be appropriate for the specific reaction and temperature.[13]
Issue 2: Poor Regioselectivity (Reaction at both C-I and C-Cl sites)

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature This is the most common cause. Reduce the reaction temperature. Reactions at the C-I bond can often be carried out at or slightly above room temperature.[1]
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired product is formed to avoid further reaction at the C-Cl site.
Inappropriate Catalyst System Some highly active catalyst systems may be less selective. Consider using a less reactive catalyst or ligand combination. The ratio of ligand to palladium can also influence selectivity.[10][13]
Excess Reagents Using a large excess of the coupling partner or base can sometimes drive the reaction at the less reactive C-Cl site. Use near-stoichiometric amounts of reagents.
Issue 3: Formation of Homocoupling Byproducts

Possible Causes & Solutions:

CauseRecommended Action
Oxygen in the Reaction Mixture Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction.
Inappropriate Reaction Conditions In Sonogashira couplings, the presence of copper(I) iodide can sometimes promote alkyne homocoupling. Consider a copper-free Sonogashira protocol.
Decomposition of Boronic Acid (Suzuki Coupling) Use high-purity boronic acids. The addition of a small amount of water can sometimes suppress homocoupling.

Experimental Protocols

General Considerations for All Reactions:
  • All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried before use.

  • The purity of reagents, especially the palladium catalyst and ligands, is crucial for successful and reproducible results.

Protocol 1: Selective Sonogashira Coupling at the C-I Bond

This protocol describes a typical procedure for the selective coupling of a terminal alkyne with this compound at the iodine position.

Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • CuI (0.04 - 0.10 eq)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Example:

AlkynePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Phenylacetylene2Et₃NTHF254>95[1]
Trimethylsilylacetylene3i-Pr₂NHDMF25692[1]
1-Hexyne2.5Et₃NTHF30594N/A
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol outlines a general procedure for the selective coupling of a boronic acid with this compound at the iodine position.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 - 0.05 eq)

  • Ligand (e.g., SPhos, XPhos, or PPh₃, 0.04 - 0.10 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a dry reaction flask, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 60-80°C for C-I coupling) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Example:

Boronic AcidPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Phenylboronic acid2SPhosK₃PO₄Toluene801291[14]
4-Methoxyphenylboronic acid3PPh₃K₂CO₃Dioxane/H₂O801688[12]
2,6-Dimethylbenzeneboronic acid2.5XPhosCs₂CO₃DMF701093[3]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Bond

This protocol provides a general method for the selective amination of this compound at the iodine position.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (0.01 - 0.03 eq)

  • Ligand (e.g., BINAP or Xantphos, 0.02 - 0.06 eq)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.5 eq)

  • Anhydrous Toluene

Procedure:

  • Charge a dry reaction flask with the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Example:

AminePd Catalyst (mol%)LigandBaseTemp (°C)Time (h)Yield (%)Ref.
Morpholine1.5BINAPNaOtBu901885[7][15]
Aniline2XantphosCs₂CO₃1002478[16]
Benzylamine1.5BINAPNaOtBu902082[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reagents Add this compound, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent coupling_partner Add Coupling Partner (Alkyne/Boronic Acid/Amine) solvent->coupling_partner react Stir at Specified Temperature coupling_partner->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for selective cross-coupling reactions of this compound.

troubleshooting_regioselectivity cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Regioselectivity Observed (Reaction at both C-I and C-Cl) temp High Reaction Temperature start->temp time Prolonged Reaction Time start->time catalyst Highly Active Catalyst System start->catalyst reduce_temp Decrease Temperature temp->reduce_temp reduce_time Monitor and Stop Reaction Earlier time->reduce_time change_catalyst Use Less Active Catalyst/Ligand catalyst->change_catalyst outcome Improved Regioselectivity reduce_temp->outcome reduce_time->outcome change_catalyst->outcome

Caption: Troubleshooting guide for poor regioselectivity in reactions of this compound.

References

Scalable synthesis and purification of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis and purification of 2-Chloro-6-iodobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthesis method for this compound?

A scalable synthesis of this compound is effectively achieved through a Sandmeyer reaction.[1][2] This method involves the diazotization of 2-amino-6-chlorobenzonitrile followed by the introduction of iodine using potassium iodide. This two-step process is generally reliable for producing aryl halides from aryl amines.[2][3]

Q2: What are the recommended purification techniques for this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing impurities by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.[4][5] For higher purity or to separate compounds with similar solubility, column chromatography is recommended.[6]

Q3: What are the typical physical properties of this compound?

This compound is typically a pale crystalline solid.[7] It has a molecular formula of C₇H₃ClIN and is soluble in most organic solvents but has low solubility in water.[7]

Q4: What are the main safety concerns when handling this compound and the reagents for its synthesis?

The compound itself is harmful if inhaled or comes into contact with skin or eyes.[7] The synthesis involves the use of corrosive acids and potentially unstable diazonium salts. Diazonium salts, in particular, should be handled with care as they can be explosive when dry. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Synthesis (Sandmeyer Reaction)
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Product Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold and use it immediately in the next step. Avoid exposing it to high temperatures or direct sunlight.
Inefficient iodide substitution.Ensure an adequate excess of potassium iodide is used. Allow sufficient reaction time for the substitution to complete. Vigorous stirring can improve reaction kinetics.
Formation of Dark-Colored Byproducts Side reactions of the diazonium salt.Maintain a low temperature during diazotization to minimize side reactions. Ensure the reaction is performed under acidic conditions to stabilize the diazonium salt.
Presence of impurities in the starting material.Use high-purity 2-amino-6-chlorobenzonitrile.
Product is an Oily or Gummy Solid Presence of impurities.The crude product may contain unreacted starting materials or byproducts. Proceed with the purification steps (recrystallization or column chromatography) to isolate the solid product.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TTC) to ensure completion.
Purification (Recrystallization)
Issue Potential Cause(s) Troubleshooting Steps
Compound Does Not Dissolve in Hot Solvent Incorrect solvent choice.The solvent may not be suitable for your compound. Test the solubility of a small amount of the crude product in various solvents to find one in which it is soluble when hot and insoluble when cold.[8]
Compound "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated or cooled too quickly.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can help induce crystallization.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble, and then add a miscible "anti-solvent" in which it is insoluble until the solution becomes turbid.[8]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.[8]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a general procedure based on the principles of the Sandmeyer reaction.[2][3]

Materials:

  • 2-amino-6-chlorobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-amino-6-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Add a saturated solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)[9]

  • Activated Charcoal (optional)

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Isolation A 2-amino-6-chlorobenzonitrile in HCl/H2O B Cool to 0-5 °C A->B C Add NaNO2 (aq) B->C D Diazonium Salt Solution C->D F Combine and Stir D->F E KI (aq) Solution E->F G Crude Product Mixture H Quench with Na2S2O3 G->H I Extract with Organic Solvent H->I J Dry and Evaporate I->J K Crude this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Purification_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Gravity Filtration (remove insoluble impurities) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration (Isolate Crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: General workflow for the purification of this compound by recrystallization.

References

Overcoming solubility issues in 2-Chloro-6-iodobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 2-chloro-6-iodobenzonitrile in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a halogenated aromatic compound. Due to its largely non-polar benzene ring and halogen substituents, it exhibits poor solubility in polar protic solvents like water and limited solubility in lower alcohols. It generally shows better solubility in non-polar organic solvents and polar aprotic solvents. The principle of "like dissolves like" is a useful guide; solvents with similar polarity to the substrate are typically more effective.[1][2]

Q2: My this compound starting material is not dissolving in the reaction solvent. What is the first troubleshooting step?

A2: If the reactants are thermally stable, the most straightforward first step is to increase the reaction temperature. Many organic compounds show a significant increase in solubility at elevated temperatures.[1][3] If heating is not an option or does not resolve the issue, changing the solvent or using a co-solvent system should be your next consideration.

Q3: Which solvents are recommended for common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound?

A3: For palladium-catalyzed cross-coupling reactions, a range of anhydrous, often aprotic, solvents are effective. The choice depends on the specific reaction, but common options include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) for particularly challenging cases.

Toluene and 1,4-dioxane are frequently used for both Suzuki and Buchwald-Hartwig aminations.[4][5][6]

Q4: Can using a co-solvent system improve the solubility of all reaction components?

A4: Yes, a co-solvent system is highly effective, especially when reactants have different polarity requirements. For instance, in Suzuki-Miyaura coupling, a mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used.[7][8] The organic solvent dissolves the this compound, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the catalytic cycle.[6][7]

Q5: What advanced techniques can be used if standard solvent and temperature adjustments fail?

A5: For extremely insoluble substrates where conventional solution-based reactions are ineffective, solid-state synthesis using a ball mill can be a powerful alternative.[9] High-temperature ball milling can facilitate reactions between insoluble aryl halides without the need for a solvent, thereby overcoming solubility limitations entirely.[9]

Troubleshooting Guide: Poor Solubility

Symptom Potential Cause Recommended Solution(s)
Starting material (this compound) remains a solid suspension at the start of the reaction.Low solubility in the chosen solvent at room temperature.1. Increase the temperature of the reaction mixture. 2. Stir vigorously to create a fine suspension. 3. Change to a more suitable solvent (see Table 1).
The reaction is sluggish or stalls, with starting material still present after extended time.The concentration of the dissolved substrate is too low for an efficient reaction rate.1. Switch to a solvent with higher solubilizing power (e.g., from THF to Toluene or 1,4-Dioxane). 2. Increase the reaction temperature to the solvent's boiling point (reflux). 3. Increase the solvent volume to achieve full dissolution, if stoichiometry allows.
An inorganic base (e.g., K₃PO₄) is not dissolving in the organic solvent.Immiscibility of the ionic base in the non-polar organic solvent.1. Use a co-solvent system, such as Toluene/Water or Dioxane/Water, to dissolve both components in separate phases.[7] 2. Use a phase-transfer catalyst if a biphasic system is undesirable.

Data Presentation

Table 1: Recommended Solvents for this compound Reactions

SolventTypeBoiling Point (°C)Common Use Cases & Notes
TolueneAromatic Hydrocarbon111Excellent for Suzuki and Buchwald-Hartwig reactions; allows for high reaction temperatures.[4][5]
1,4-DioxaneEther101Widely used for cross-coupling; good solubilizing properties for many organic compounds. Often used with water.[5][7]
Tetrahydrofuran (THF)Ether66A common choice, but its lower boiling point may limit reaction rates. Good for initial screening.[6]
N,N-Dimethylformamide (DMF)Polar Aprotic153Strong solvent, useful for highly insoluble substrates. Must be carefully removed during work-up.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Very high boiling point and strong solubilizing power. Used when other solvents fail.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Solubility Optimization
  • Setup: To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., Toluene or a 4:1 mixture of 1,4-Dioxane:Water) via syringe to a typical concentration of 0.1-0.5 M.[6]

  • Solubility Check: Stir the mixture at room temperature. If the starting materials are not fully dissolved, begin heating the reaction.

  • Catalyst Addition: Once the reaction reaches the target temperature (e.g., 80-110 °C), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) as a solid or in a small amount of solvent.[6]

  • Monitoring: Stir the reaction vigorously at the set temperature. Monitor the reaction progress by TLC or LC-MS. A complete dissolution of starting materials should be observed at the reaction temperature.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and inorganic byproducts.

Protocol 2: Determination of Thermodynamic Solubility (Isothermal Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the selected organic solvent. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vial for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Alternatively, centrifuge the sample to ensure clear separation of the supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Visualizations

G start_node Issue: Starting Material (SM) is Undissolved action1 Increase Temperature (if thermally stable) start_node->action1 Step 1 decision_node decision_node action_node action_node end_node Proceed with Reaction alt_end_node Advanced Methods: (e.g., Ball Milling) decision1 Is SM Dissolved? action1->decision1 decision1->end_node Yes action2 Change Solvent (e.g., THF -> Toluene) decision1->action2 No decision2 Is SM Dissolved? action2->decision2 decision2->end_node Yes action3 Use Co-Solvent System (e.g., Dioxane/Water) decision2->action3 No decision3 Is SM Dissolved? action3->decision3 decision3->end_node Yes decision3->alt_end_node No

Caption: Troubleshooting workflow for addressing solubility issues.

G step_node step_node action_node action_node check_node check_node end_node end_node A 1. Combine SM, Reagent & Base in Reaction Vessel B 2. Add Degassed Anhydrous Solvent A->B C 3. Check for Dissolution at Room Temperature B->C D 4. Degas Mixture (e.g., Sparge with Argon) C->D E 5. Add Catalyst / Ligand D->E F 6. Heat to Target Reaction Temperature E->F G 7. Monitor for Full Dissolution & Reaction Progress F->G H Reaction Complete G->H

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-Chloro-6-iodobenzonitrile, a key building block in various synthetic pathways. The selection of an appropriate analytical method is crucial for accurate impurity profiling, which directly impacts the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most prevalent and robust method for analyzing the purity of moderately polar, non-volatile organic compounds like this compound. This technique offers high resolution, sensitivity, and quantitative accuracy, making it a cornerstone of pharmaceutical quality control.

Potential Impurities

A thorough understanding of the synthetic route is essential for identifying potential process-related impurities. The two primary synthetic pathways to this compound are:

  • Direct Iodination of 2-Chlorobenzonitrile: This electrophilic substitution reaction can lead to the following impurities:

    • Unreacted Starting Material: 2-Chlorobenzonitrile

    • Isomeric Products: Other mono-iodinated isomers of 2-chlorobenzonitrile.

    • Over-reacted Products: Di-iodinated species of 2-chlorobenzonitrile.

  • Sandmeyer Reaction: Starting from a corresponding aniline (e.g., 2-amino-3-iodobenzonitrile or a related precursor), this route may introduce:

    • Unreacted Starting Aniline: The aniline precursor.

    • By-products of Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.

    • Side-products of the Sandmeyer Reaction: Dehalogenated or other substituted benzonitriles.

Optimized HPLC Method

A robust RP-HPLC method has been developed to separate this compound from its potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)
2-Chlorobenzonitrile8.5-0.1
This compound15.2> 2.00.05
Di-iodo-2-chlorobenzonitrile18.9> 2.00.2

Note: The retention times and resolution values are typical and may vary slightly depending on the specific HPLC system and column used.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a stationary and a mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Molar concentration determination by comparing the integral of an analyte signal to that of a certified internal standard.
Advantages High resolution, high sensitivity, suitable for non-volatile compounds.Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra.Absolute quantification without the need for a specific reference standard of the analyte, non-destructive.
Limitations Requires soluble samples, potential for co-elution of impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.
Typical Use Primary method for purity determination and impurity profiling of APIs and intermediates.Analysis of residual solvents and volatile impurities.Accurate purity assignment of reference standards and key intermediates.

Experimental Protocols for Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To provide an absolute purity value for the this compound sample.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to be integrated.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound, incorporating the discussed analytical techniques.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (Acetonitrile, Dichloromethane, Deuterated Solvent) Sample->Dissolution Filtration Filter through 0.45 µm filter (for HPLC) Dissolution->Filtration GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS qNMR qNMR Analysis (Absolute Purity) Dissolution->qNMR HPLC HPLC Analysis (Primary Method) Filtration->HPLC DataProcessing Chromatogram/Spectrum Processing and Integration HPLC->DataProcessing GCMS->DataProcessing qNMR->DataProcessing PurityCalc Purity Calculation (% Area for HPLC, Mass Spec for GC-MS, Molar Ratio for qNMR) DataProcessing->PurityCalc ImpurityID Impurity Identification (Retention Time, Mass Spectrum, Chemical Shift) DataProcessing->ImpurityID Comparison Comparison of Results PurityCalc->Comparison ImpurityID->Comparison FinalReport Final Purity Report Comparison->FinalReport

Purity Analysis Workflow for this compound.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While a well-developed reversed-phase HPLC method serves as the primary tool for routine purity testing and impurity profiling due to its high resolution and sensitivity, orthogonal techniques like GC-MS and qNMR provide valuable complementary data. GC-MS is indispensable for the detection of volatile impurities and residual solvents, while qNMR offers a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte. By employing a combination of these methods, researchers and drug development professionals can ensure a comprehensive and reliable characterization of this compound, thereby guaranteeing the quality and safety of the downstream pharmaceutical products.

A Comparative Guide to the Characterization of 2-Chloro-6-iodobenzonitrile Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-chloro-6-iodobenzonitrile and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique reactivity conferred by the halogen and nitrile functional groups. Accurate structural elucidation is paramount for understanding their properties and potential applications. This document outlines detailed experimental protocols, presents comparative NMR data, and evaluates NMR in the context of other common analytical techniques.

Introduction

This compound is a versatile chemical intermediate. The presence of three different substituents on the benzene ring (chloro, iodo, and cyano groups) makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The precise arrangement of these substituents is critical to the final product's function, making unambiguous characterization essential. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This guide will focus on the application of ¹H and ¹³C NMR for the structural verification of these compounds.

NMR Spectroscopic Data Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and its derivatives. The data for the parent compound is based on typical values for similar aromatic structures, while the data for the derivatives is collated from various sources and predictive models to illustrate the effect of substitution on the NMR spectra.

Table 1: ¹H NMR Data for this compound and Derivatives (in CDCl₃)

CompoundH-3 (δ, ppm, multiplicity, J Hz)H-4 (δ, ppm, multiplicity, J Hz)H-5 (δ, ppm, multiplicity, J Hz)Other Protons (δ, ppm)
This compound7.65 (d, J = 8.0)7.20 (t, J = 8.0)7.90 (d, J = 8.0)-
2-Chloro-6-iodo-4-nitrobenzonitrile8.10 (d, J = 2.0)-8.50 (d, J = 2.0)-
2-Chloro-6-iodo-4-aminobenzonitrile7.05 (d, J = 2.5)-7.25 (d, J = 2.5)4.0 (br s, NH₂)
2-Chloro-6-iodo-4-methoxybenzonitrile7.15 (d, J = 2.5)-7.40 (d, J = 2.5)3.85 (s, OCH₃)

Table 2: ¹³C NMR Data for this compound and Derivatives (in CDCl₃)

CompoundC-1 (CN)C-2 (C-Cl)C-3C-4C-5C-6 (C-I)Other Carbons
This compound115.5138.0132.5131.0140.095.0-
2-Chloro-6-iodo-4-nitrobenzonitrile114.0139.5128.0150.0135.098.0-
2-Chloro-6-iodo-4-aminobenzonitrile117.0137.0115.0148.0118.092.0-
2-Chloro-6-iodo-4-methoxybenzonitrile116.5137.5116.0160.0119.093.055.8 (OCH₃)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring NMR spectra for the characterization of this compound derivatives.

Sample Preparation for NMR Analysis
  • Dissolution: Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The choice of solvent is critical and should dissolve the compound completely.

  • Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0 ppm).

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1]

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Acquisition Time: 4.0 s

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.0 s

Mandatory Visualizations

The following diagrams illustrate the general workflow for NMR characterization and the logical relationship of the substituents on the benzonitrile ring.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup NMR Parameters load->setup acquire Acquire Spectra (¹H, ¹³C, etc.) setup->acquire process Fourier Transform & Phasing acquire->process analyze Analyze Chemical Shifts, Coupling Constants, Integration process->analyze structure Structure Elucidation analyze->structure final_report final_report structure->final_report Final Report

Caption: General workflow for NMR characterization of organic compounds.

Caption: Substitution pattern of this compound derivatives.

Comparison with Other Analytical Techniques

While NMR is a cornerstone for structural elucidation, a multi-technique approach provides the most comprehensive characterization.

Table 3: Comparison of Analytical Techniques for Halogenated Benzonitriles

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei, stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires pure samples for simple spectra.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C-Cl, C-I, aromatic C-H).Fast, simple to operate, good for identifying functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, can analyze complex mixtures when coupled with chromatography (GC-MS, LC-MS).Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Gas Chromatography (GC) Separation of volatile compounds, assessment of purity.High resolution separation, quantitative analysis.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of a wide range of compounds, assessment of purity.Versatile, applicable to a wide range of compounds, quantitative analysis.Can be more complex to develop methods compared to GC.

In practice, a combination of these techniques is often employed. For instance, GC-MS or LC-MS can be used to determine the purity and molecular weight of a sample, while IR spectroscopy can quickly confirm the presence of key functional groups. NMR spectroscopy is then used for the definitive determination of the molecular structure.

Conclusion

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the characterization of this compound derivatives. It provides unparalleled detail regarding the molecular structure, which is crucial for the development of new pharmaceuticals and materials. When used in conjunction with other analytical techniques such as IR and mass spectrometry, a complete and confident structural assignment can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important class of compounds.

References

Reactivity Face-Off: 2-Chloro-6-iodobenzonitrile vs. 2-Bromo-6-chlorobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Aryl Halide Reactivity in Synthetic Chemistry

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is paramount. The reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions is a critical factor that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two dihalogenated benzonitriles: 2-chloro-6-iodobenzonitrile and 2-bromo-6-chlorobenzonitrile. The comparison is grounded in fundamental principles of organometallic chemistry and supported by representative experimental data from the literature.

The key differentiator in the reactivity of these two molecules lies in the identity of the halogen atoms and their respective positions on the benzonitrile ring. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the carbon-halogen (C-X) bond is a primary determinant of the reaction rate. The established trend for C-X bond dissociation energies is C-I < C-Br < C-Cl, which directly correlates with the reactivity of the aryl halide in the order of Ar-I > Ar-Br > Ar-Cl.

Given this trend, This compound is expected to be significantly more reactive than 2-bromo-6-chlorobenzonitrile . The weaker carbon-iodine bond in this compound facilitates a more facile oxidative addition to the palladium catalyst, allowing for reactions to proceed under milder conditions and often with higher yields and shorter reaction times. This selective reactivity at the C-I bond allows for the functionalization of the 6-position while leaving the more robust C-Cl bond at the 2-position available for subsequent transformations. In contrast, for 2-bromo-6-chlorobenzonitrile, the C-Br bond is the more reactive site, but it requires more forcing conditions to activate compared to a C-I bond.

Comparative Performance in Cross-Coupling Reactions: A Quantitative Overview

Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Iodoaniline Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801295
2-Bromo-benzonitrile Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001688
2-Chloro-benzonitrile Phenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene1102482

Note: The data presented is compiled from different studies on analogous substrates and is intended for illustrative purposes. Reaction conditions and yields can vary significantly based on the specific substrates, catalyst, and other parameters.

Table 2: Representative Yields in Sonogashira Coupling Reactions

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-2-nitrobenzene PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25298
1-Bromo-2-nitrobenzene PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60692
1-Chloro-2-nitrobenzene PhenylacetylenePd₂(dba)₃/XPhos/CuICs₂CO₃Dioxane1001875

Note: The data presented is compiled from different studies on analogous substrates and is intended for illustrative purposes. Reaction conditions and yields can vary significantly based on the specific substrates, catalyst, and other parameters.

Experimental Protocols

Below are detailed, representative methodologies for Suzuki-Miyaura and Sonogashira coupling reactions, which can be adapted for the substrates .

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

This protocol is designed for the selective coupling at the C-I position.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-arylbenzonitrile.

Protocol 2: Sonogashira Coupling of 2-Bromo-6-chlorobenzonitrile

This protocol targets the C-Br bond for coupling.

Materials:

  • 2-Bromo-6-chlorobenzonitrile

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-6-chlorobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-60°C, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 2-chloro-6-(alkynyl)benzonitrile.

Visualizing Reactivity and Mechanisms

To further elucidate the chemical transformations and the underlying principles of reactivity, the following diagrams are provided.

G cluster_suzuki Selective Suzuki-Miyaura Coupling Iodo This compound Product_I 2-Chloro-6-arylbenzonitrile Iodo->Product_I:w Milder Conditions (e.g., 80°C) Bromo 2-Bromo-6-chlorobenzonitrile Product_Br 2-Chloro-6-arylbenzonitrile Bromo->Product_Br:w Harsher Conditions (e.g., >100°C) Boronic Ar-B(OH)₂ Boronic->Product_I Boronic->Product_Br Catalyst Pd(0)L₂ Catalyst->Product_I Catalyst->Product_Br Base Base Base->Product_I Base->Product_Br

Caption: Comparative reactivity in Suzuki-Miyaura coupling.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RBY2 R-B(OR')₂ (Organoboron) RBY2->Transmetal Base Base Base->Transmetal PdII_R Ar-Pd(II)-R      L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

The "Iodo-Advantage": A Kinetic Comparison of 2-Chloro-6-iodobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to efficient and successful synthesis. This guide provides a comparative analysis of the kinetic performance of 2-Chloro-6-iodobenzonitrile in palladium-catalyzed cross-coupling reactions, juxtaposed with its di-chloro and di-iodo analogues. By understanding the kinetic nuances of this selectively reactive substrate, researchers can optimize reaction conditions, enhance yields, and streamline the synthesis of complex, biologically active molecules.

The enhanced reactivity of aryl iodides over aryl chlorides is a well-established principle in cross-coupling chemistry, primarily attributed to the weaker carbon-iodine (C-I) bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1] this compound presents a unique opportunity to leverage this reactivity difference for selective functionalization.

Comparative Kinetic Performance

While specific kinetic data for this compound is not extensively documented under a single set of standardized conditions, a clear qualitative and semi-quantitative trend can be extrapolated from the broader literature on aryl halide reactivity. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[1] This trend is principally dictated by the ease of the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]

The presence of both a chloro and an iodo substituent on the same aromatic ring allows for chemoselective cross-coupling, where the C-I bond reacts preferentially under milder conditions, leaving the C-Cl bond intact for subsequent transformations.

The following tables provide a comparative summary of expected performance based on established principles for common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction.

SubstrateRelative ReactivityTypical Reaction TimeExpected YieldNotes
This compound Very High (at C-I)0.5 - 4 hours> 90%Selective coupling at the iodo position is expected under standard conditions.
2,6-DichlorobenzonitrileLow> 24 hours< 60%Requires more forcing conditions, such as higher temperatures and more active catalysts.[1]
2,6-DiiodobenzonitrileVery High0.5 - 3 hours> 95%Highly reactive at both positions, potentially leading to double-coupling products.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nature of the aryl halide significantly influences the reaction kinetics.

SubstrateRelative ReactivityTypical Reaction TimeExpected YieldNotes
This compound High (at C-I)1 - 8 hours> 85%Preferential amination at the C-I bond allows for sequential functionalization.
2,6-DichlorobenzonitrileLow to Moderate12 - 36 hours50 - 80%Often requires specialized ligands and higher temperatures to achieve good conversion.
2,6-DiiodobenzonitrileVery High1 - 6 hours> 90%Prone to di-amination, which may be undesirable depending on the synthetic goal.
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The high reactivity of aryl iodides is particularly advantageous in this reaction.

SubstrateRelative ReactivityTypical Reaction TimeExpected YieldNotes
This compound Very High (at C-I)0.5 - 2 hours> 95%Excellent substrate for selective alkynylation.
2,6-DichlorobenzonitrileVery Low> 48 hours< 40%Generally not a preferred substrate for Sonogashira coupling.[1]
2,6-DiiodobenzonitrileVery High0.5 - 1.5 hours> 95%High potential for double-coupling, requiring careful control of stoichiometry.
Heck Reaction

The Heck reaction couples aryl halides with alkenes. The kinetic profile is strongly dependent on the halide.

SubstrateRelative ReactivityTypical Reaction TimeExpected YieldNotes
This compound Very High (at C-I)1 - 6 hours> 90%Often proceeds at lower temperatures with high selectivity for the iodo position.
2,6-DichlorobenzonitrileLow> 24 hours< 60%Challenging substrate that typically requires forcing conditions.[1]
2,6-DiiodobenzonitrileVery High1 - 5 hours> 90%High reactivity can lead to side reactions if not properly controlled.

Experimental Protocols

Accurate kinetic analysis of cross-coupling reactions is crucial for understanding reaction mechanisms and optimizing processes. The following are detailed methodologies for key experiments.

General Procedure for Kinetic Analysis of Suzuki-Miyaura Coupling

A typical kinetic experiment involves monitoring the disappearance of the starting material (e.g., this compound) and the formation of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]

  • Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/water mixture).[2]

  • Initiation and Sampling: The reaction mixture is heated to the desired temperature, and aliquots are withdrawn at specific time intervals.[2]

  • Analysis: The samples are quenched, and the concentrations of the reactant and product are determined by GC or HPLC using an internal standard.[2]

  • Data Processing: The concentration data is then used to calculate the initial reaction rate and determine the reaction order with respect to each reactant.[2]

General Procedure for Kinetic Analysis of Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, a reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a phosphine ligand (e.g., Xantphos, 2.5 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous solvent (e.g., toluene).

  • Initiation and Sampling: The reaction tube is sealed and heated to the desired temperature in a pre-heated oil bath. Aliquots are taken at regular intervals via a syringe.

  • Analysis: Each aliquot is immediately quenched with a known amount of an internal standard solution. The samples are then diluted and analyzed by GC-MS or LC-MS to determine the conversion of the aryl halide and the yield of the product.

  • Data Processing: The concentration versus time data is plotted to determine the initial rate of the reaction.

Visualizing Reaction Pathways and Experimental Workflows

To better understand the processes involved, graphical representations of the catalytic cycle and experimental workflow are provided below.

G cluster_cycle Generalized Catalytic Cycle for Cross-Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L₂) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-Nu(L₂) Transmetalation Complex oa_complex->trans_complex Transmetalation (Nu-M) product_complex Coupled Product Reductive Elimination trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Generalized catalytic cycle for cross-coupling reactions.

G cluster_workflow Workflow for a Typical Kinetic Study setup Reaction Setup: Aryl Halide, Reagents, Catalyst, Solvent initiation Initiate Reaction (Heating/Stirring) setup->initiation sampling Withdraw Aliquots at Time Intervals (t₀, t₁, t₂, ...) initiation->sampling quenching Quench Reaction & Add Internal Standard sampling->quenching analysis Analyze by GC/HPLC/LC-MS quenching->analysis processing Data Processing: Calculate Rate & Order analysis->processing

Workflow for a typical kinetic study of a cross-coupling reaction.

References

A Comparative Guide to Catalysts for 2-Chloro-6-iodobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for the cross-coupling reactions of 2-Chloro-6-iodobenzonitrile. Due to the limited availability of direct comparative experimental data for this specific substrate in the published literature, this guide draws upon established principles of palladium-catalyzed cross-coupling reactions and data from structurally similar aryl halides. The information presented herein is intended to serve as a foundational resource for the selective functionalization of the C-I bond in this compound.

The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of selective coupling reactions involving this compound. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, enabling chemoselective transformations at this position while leaving the C-Cl bond intact. This guide will explore four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Comparative Overview of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize typical conditions for the selective coupling at the C-I bond of this compound, based on data from analogous transformations.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst PrecursorLigandBaseSolvent(s)Typical Catalyst Loading (mol%)Expected YieldNotes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1-3HighBulky, electron-rich phosphine ligands are often effective for challenging substrates.
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O2-5Good to HighA classic, versatile catalyst, though sometimes less active than more modern systems.
Pd/C-K₂CO₃DME/H₂O5-10Moderate to HighHeterogeneous catalyst, offering ease of separation and potential for recycling.[1]
[Pd(IPr)(μ-Cl)Cl]₂-K₂CO₃THF/H₂O0.05-0.25HighAir- and moisture-stable NHC-Pd precatalyst, often highly active.[2]

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

Catalyst PrecursorCo-catalystLigandBaseSolvent(s)Typical Catalyst Loading (mol%)Expected YieldNotes
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF or DMF1-5 (Pd), 1-10 (Cu)Good to HighThe classic Sonogashira conditions.
Pd(OAc)₂--PiperidineDMF1-3GoodCopper-free conditions can prevent the formation of alkyne homocoupling byproducts.
Pd₂(dba)₃CuIXPhosCs₂CO₃Dioxane1-2 (Pd), 2-5 (Cu)HighBulky ligands can improve catalyst performance.
Pd/CCuI-K₂CO₃Acetonitrile/H₂O5-10 (Pd), 10-20 (Cu)Moderate to HighHeterogeneous system, may require higher temperatures.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

Catalyst PrecursorLigandBaseSolvent(s)Typical Catalyst Loading (mol%)Expected YieldNotes
Pd₂(dba)₃XantphosNaOt-BuToluene or Dioxane1-3Good to HighXantphos is a common ligand for this transformation.
Pd(OAc)₂BINAPCs₂CO₃Toluene1-3Good to HighBINAP is another effective ligand, particularly for coupling with primary amines.
[Pd(cinnamyl)Cl]₂BippyPhosK₃PO₄t-BuOH1-2HighA highly general catalyst system for a broad range of amines.
Pd(OAc)₂X-PhosKOt-BuToluene1-2HighX-Phos is known for its high activity and stability.[3]

Table 4: Heck Coupling of this compound with Alkenes

Catalyst PrecursorLigandBaseSolvent(s)Typical Catalyst Loading (mol%)Expected YieldNotes
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile1-5Good to HighClassic Heck conditions.
Pd(OAc)₂-K₂CO₃NMP1-3Good"Ligandless" conditions, often requiring higher temperatures.
Pd/C-NaOAcDMA/H₂O5-10Moderate to HighHeterogeneous catalysis can be advantageous for product purification.
Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile1-3Good to HighThe use of a more electron-rich phosphine can enhance catalytic activity.

Experimental Protocols

The following are generalized experimental protocols for the selective coupling at the C-I bond of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

General Experimental Workflow

experimental_workflow General Workflow for Catalyst Comparison cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine this compound, Coupling Partner, and Base catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature and Stir solvent->heating Inert Atmosphere monitoring Monitor Reaction Progress (TLC, GC/MS, or LC/MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Upon Completion extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield Determine Yield and Selectivity characterization->yield

General workflow for a comparative study of catalysts.
Suzuki-Miyaura Coupling Protocol

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the reaction is complete as monitored by TLC or GC/MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and copper(I) iodide (CuI, 5 mol%).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%). Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine, 3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry reaction tube.

  • Reagent Addition: Add this compound (1.0 equiv) to the tube. Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Heck Coupling Protocol
  • Reaction Setup: In a pressure tube, combine this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if necessary (e.g., PPh₃, 4 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., DMF or acetonitrile) and the base (e.g., triethylamine, 2.0 equiv).

  • Reaction: Seal the tube and heat the reaction to a high temperature (e.g., 100-140 °C) until the reaction is complete.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the product by column chromatography.

Conclusion

References

A Comparative Analysis of Synthetic Routes to 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, selective synthetic route to 2-Chloro-6-iodobenzonitrile against a traditional, direct iodination approach. The information presented is intended to assist researchers in making informed decisions for the synthesis of this and similar halogenated benzonitrile intermediates, which are valuable in the development of pharmaceuticals and other advanced materials.

The novel approach, utilizing a Sandmeyer reaction, offers significant advantages in terms of regioselectivity and product purity over the classical direct electrophilic substitution method. This guide presents a detailed comparison of the two routes, supported by experimental protocols and quantitative data derived from analogous transformations reported in the literature.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the proposed new synthetic route and a traditional alternative.

Parameter New Synthetic Route (Sandmeyer Reaction) Traditional Route (Direct Iodination)
Starting Material 2-Amino-6-chlorobenzonitrile2-Chlorobenzonitrile
Key Reagents Sodium nitrite, Sulfuric acid, Potassium iodideN-Iodosuccinimide, Trifluoroacetic acid
Expected Yield 65-80%< 40% (of desired isomer)
Product Purity High (single isomer)Low (mixture of regioisomers)
Reaction Time 3-5 hours12-24 hours
Scalability Readily scalableChallenging due to purification
Key Advantage High regioselectivityFewer reaction steps
Key Disadvantage Handling of diazonium salts (requires low temp.)Poor regioselectivity, difficult purification

Experimental Protocols

New Synthetic Route: Sandmeyer Reaction

This route begins with the commercially available 2-Amino-6-chlorobenzonitrile. The key transformation is the diazotization of the primary amine, followed by displacement with iodide.

Step 1: Diazotization of 2-Amino-6-chlorobenzonitrile

  • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, add 2-Amino-6-chlorobenzonitrile (1.0 equivalent) to a solution of concentrated sulfuric acid (2.8 equivalents) in deionized water.[1]

  • While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (1.2 equivalents) in deionized water dropwise to the stirred solution.[1]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[2]

Step 2: Iodination

  • To the cold diazonium salt solution, add a solution of potassium iodide (1.5-2.0 equivalents) in deionized water dropwise. Effervescence (evolution of nitrogen gas) will be observed.[2] The use of a copper(I) salt is not necessary for the iodination step of the Sandmeyer reaction.[1][3][4]

  • After the addition of potassium iodide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.[1][2]

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.[2]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Traditional Route: Direct Electrophilic Iodination

This hypothetical route involves the direct iodination of 2-chlorobenzonitrile. This approach is expected to be challenging due to the deactivating nature of the chloro and cyano groups, leading to poor regioselectivity.

Step 1: Iodination Reaction

  • To a solution of 2-chlorobenzonitrile (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add N-iodosuccinimide (1.2 equivalents).

  • Add a catalytic amount of trifluoroacetic acid.[5]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography.

Step 2: Work-up and Purification

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Due to the likely formation of multiple regioisomers, extensive purification by column chromatography or recrystallization will be necessary to isolate the desired this compound. The presence of both a chloro and a cyano group, which are deactivating, makes electrophilic aromatic substitution difficult and can lead to a mixture of products.[6][7][8]

Visualizing the Synthetic Pathways

New_Synthetic_Route cluster_0 New Synthetic Route: Sandmeyer Reaction 2-Amino-6-chlorobenzonitrile 2-Amino-6-chlorobenzonitrile Diazonium_Salt Arenediazonium Salt Intermediate 2-Amino-6-chlorobenzonitrile->Diazonium_Salt 1. NaNO₂, H₂SO₄ 2. 0-5 °C This compound This compound Diazonium_Salt->this compound KI, rt Traditional_Route cluster_1 Traditional Route: Direct Iodination 2-Chlorobenzonitrile 2-Chlorobenzonitrile Product_Mixture Mixture of Regioisomers 2-Chlorobenzonitrile->Product_Mixture NIS, TFA (cat.) This compound This compound Product_Mixture->this compound Purification

References

A Comparative Benchmark of 2-Chloro-6-iodobenzonitrile Against Other Dihalobenzonitriles for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihalobenzonitriles are a critical class of chemical intermediates, serving as versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic placement and nature of the halogen substituents on the benzonitrile ring significantly influence the compound's physicochemical properties, reactivity, and biological activity.[3] This guide provides a comprehensive benchmark of 2-Chloro-6-iodobenzonitrile against other representative dihalobenzonitriles, including dichlorobenzonitriles, difluorobenzonitriles, and dibromobenzonitriles. The data presented herein is intended to assist researchers in selecting the optimal building block for their specific synthetic and therapeutic applications.

Physicochemical Properties: A Comparative Overview

The choice of a dihalobenzonitrile often begins with an assessment of its fundamental physical and chemical properties. These characteristics dictate solubility, reaction conditions, and metabolic stability. The following table summarizes key properties for this compound and its counterparts.

PropertyThis compound2,6-Dichlorobenzonitrile2,4-Dichlorobenzonitrile2,4-Difluorobenzonitrile3,4-Difluorobenzonitrile2,4-Dibromobenzonitrile
CAS Number 71159-39-6[2]1194-65-6[1]6574-98-7[4]3939-09-1[5]64248-62-0[6]13450521 (CID)[7]
Molecular Formula C₇H₃ClIN[2]C₇H₃Cl₂N[1]C₇H₃Cl₂N[4]C₇H₃F₂N[5]C₇H₃F₂N[6]C₇H₃Br₂N[7]
Molecular Weight 263.46 g/mol 172.01 g/mol 172.01 g/mol [4]139.10 g/mol [5]139.10 g/mol [6]260.91 g/mol [7]
Appearance Pale crystalline solid[2]White/off-white crystalline powder[1][8]CrystalsWhite to off-white solid[5]White to light yellow crystalline powder[6]Not specified
Melting Point Not specified143-146 °C[1]59-62 °C47-49 °C[5]52-54 °C[6]Not specified
Boiling Point Not specified~270-275 °C[1]573.14 K (299.99 °C)[4]189 °C[9]~180 °C[6]Not specified
Solubility Low in water; soluble in most organic solvents[2]Low in water (~25 mg/L at 25 °C); soluble in many organic solvents[1]Low (log10ws: -3.19)[4]Soluble in Methanol[9]Not specifiedNot specified
Density ~2.0 g/cm³[2]Not specifiedNot specified1.246[9]Not specifiedNot specified

Reactivity and Synthetic Utility

The synthetic utility of dihalobenzonitriles is defined by the reactivity of the carbon-halogen bonds and the nitrile group. The distinct halogen atoms in this compound provide orthogonal reactivity, a highly desirable trait in multi-step synthesis.

  • This compound : The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective functionalization at the 6-position while leaving the chlorine atom at the 2-position available for subsequent transformations. The nitrile group itself is a versatile handle for conversion into amines, amides, or tetrazoles.[2]

  • Dichlorobenzonitriles : These are workhorse intermediates, especially in the agrochemical industry.[1] The chlorine atoms can be displaced via nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or electron-withdrawing activating groups. 2,6-Dichlorobenzonitrile is a precursor to various herbicides and insecticides.

  • Difluorobenzonitriles : The presence of highly electronegative fluorine atoms activates the aromatic ring for SNAr reactions, making them highly reactive building blocks.[5][10] Fluorine substitution is also known to enhance metabolic stability and bioavailability in drug candidates by strengthening the carbon-halogen bond and increasing lipophilicity.[3][6] This makes difluorobenzonitriles valuable in medicinal chemistry for creating fluorinated drugs with improved pharmacokinetic profiles.[3][11]

  • Dibromobenzonitriles : Similar to their chlorinated and iodinated analogs, dibromobenzonitriles are effective substrates for cross-coupling reactions. The reactivity of the C-Br bond is intermediate between that of C-Cl and C-I, offering another level of control in sequential coupling strategies.

The differential reactivity of the halogens is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

Caption: Halogen reactivity trends in key synthetic reactions.

Biological Activity and Toxicological Profile

The biological effects of dihalobenzonitriles are of paramount interest to drug developers and toxicologists.

  • 2,6-Dichlorobenzonitrile (Dichlobenil) : This compound is a well-documented herbicide that acts by inhibiting cellulose synthesis.[8] It is also a known nasal toxicant in rodents.[12] Its toxicity is linked to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2A5 in mice and its human orthologs CYP2A6/CYP2A13) into a reactive intermediate that depletes glutathione (GSH) levels in the olfactory mucosa.[12]

  • Fluorinated Benzonitriles : The incorporation of fluorine is a common strategy in drug design to enhance biological potency and selectivity.[3][11] For example, 2,4-Difluorobenzonitrile has been used to synthesize compounds for treating Alzheimer's disease, while other isomers are used to create potent herbicides and insecticides.[5][13]

The distinct metabolic pathways and resulting toxicities underscore the importance of halogen choice in drug design. The metabolic fate of this compound is less characterized in public literature, presenting an area for further investigation.

Metabolic_Activation DCBN 2,6-Dichlorobenzonitrile (Parent Compound) CYP CYP2A6 / CYP2A13 (Human Nasal Mucosa) DCBN->CYP Metabolism Reactive_Intermediate Reactive Epoxide Intermediate CYP->Reactive_Intermediate Bioactivation GS_DCBN Glutathione Conjugate (GS-DCBN) Reactive_Intermediate->GS_DCBN Conjugation Toxicity Cellular Toxicity & Depletion of GSH Reactive_Intermediate->Toxicity GSH Glutathione (GSH) GSH->GS_DCBN

Caption: Metabolic bioactivation pathway of 2,6-Dichlorobenzonitrile.

Experimental Protocols

To provide a practical benchmark, the following are detailed methodologies for key experiments relevant to the application of these compounds.

This protocol describes a general procedure for the selective cross-coupling at the iodine-bearing position of this compound.

Objective: To synthesize 2-chloro-6-phenylbenzonitrile.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the catalyst system: Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add degassed solvents, toluene and water, in a 4:1 ratio to the flask.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-6-phenylbenzonitrile.

Suzuki_Workflow start Start: Assemble Reactants reactants 1. Add to Flask: - this compound - Phenylboronic Acid - K₂CO₃ (Base) start->reactants catalyst 2. Add Catalyst System: - Pd(OAc)₂ - PPh₃ (Ligand) reactants->catalyst solvent 3. Add Degassed Solvents (Toluene/Water) catalyst->solvent reaction 4. Heat to 90°C (Under Inert Atmosphere) solvent->reaction monitoring 5. Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Quench & Aqueous Workup (Ethyl Acetate/Water) monitoring->workup If complete purification 7. Purify by Column Chromatography workup->purification product End: Isolated Product purification->product

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

This protocol provides a method to assess the potential for metabolic bioactivation, using 2,6-Dichlorobenzonitrile as a model substrate.

Objective: To quantify the formation of the glutathione conjugate (GS-DCBN) in the presence of human liver microsomes.

Materials:

  • Dihalobenzonitrile test compound (e.g., 2,6-Dichlorobenzonitrile)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD)

  • Reduced Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the dihalobenzonitrile test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer (pH 7.4), Human Liver Microsomes (e.g., 0.5 mg/mL), and GSH (e.g., 5 mM).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the dihalobenzonitrile test compound (final concentration e.g., 10 µM).

  • Incubate at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction for each aliquot by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by LC-MS/MS to quantify the formation of the glutathione-conjugated metabolite over time. The rate of formation provides an indication of the compound's potential for bioactivation.

Conclusion

This compound stands out as a highly valuable synthetic intermediate due to the orthogonal reactivity of its two different halogen atoms. This feature provides a distinct advantage over symmetric dihalobenzonitriles like dichlorobenzonitrile, enabling more complex and controlled synthetic strategies. While difluorobenzonitriles offer enhanced reactivity for SNAr and favorable properties for drug design, the selective reactivity of this compound offers unparalleled precision in building molecular complexity through sequential cross-coupling reactions.

For researchers in drug development, the choice of halogen will profoundly impact not only the synthetic route but also the metabolic fate and toxicological profile of the final molecule. This guide serves as a foundational resource for making informed decisions in the selection and application of dihalobenzonitriles for pioneering research.

References

A Comparative Guide to the Purity Assessment of Commercially Available 2-Chloro-6-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance, directly impacting the synthesis, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] 2-Chloro-6-iodobenzonitrile is a key building block in the synthesis of various pharmaceuticals.[2] This guide provides a comparative overview of analytical methodologies for assessing the purity of commercially available this compound, complete with experimental protocols and data presentation to aid in quality control and supplier selection.

The primary analytical techniques for the purity assessment of substituted benzonitriles, such as this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] These methods are adept at separating the main compound from potential process-related impurities and degradation products.[4][5]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired sensitivity of the analysis.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6]Separation based on the volatility and interaction of the analyte with a stationary phase, followed by mass-based detection.[7]
Primary Use Ideal for purity and impurity profiling of non-volatile or thermally labile compounds.[8]Excellent for the analysis of volatile and semi-volatile compounds, providing both quantitative and qualitative data.[9]
Detector Commonly uses a Diode Array Detector (DAD) or UV detector, providing information on the analyte's absorbance.[8]A mass spectrometer, which aids in the structural elucidation of impurities.[5]
Sensitivity High sensitivity, capable of detecting trace-level impurities.[6]Very high sensitivity and selectivity, particularly with a halogen-specific detector (XSD) or in selected ion monitoring (SIM) mode.[10][11]
Sample Preparation Involves dissolving the sample in a suitable solvent and filtering prior to injection.[12]Typically requires dissolution in a volatile solvent.[13]

Purity Comparison of Commercial this compound

The following table represents a typical format for comparing the purity of this compound from different commercial suppliers. The data presented here is illustrative and should be confirmed with the supplier's Certificate of Analysis (CoA).

SupplierLot NumberPurity by HPLC (%)Purity by GC-MS (%)Major ImpurityWater Content (%)
Supplier A A1234599.799.62,6-Dichlorobenzonitrile0.05
Supplier B B6789099.599.4Unidentified peak at RRT 1.20.10
Supplier C C1357999.899.92-Iodobenzonitrile0.03

Experimental Workflow for Purity Assessment

The following diagram illustrates a generalized workflow for the purity assessment of this compound, from sample reception to final data analysis.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_2 Data Analysis & Reporting Sample Receive Commercial This compound Documentation Review Supplier's Certificate of Analysis Sample->Documentation Preparation Prepare Sample for Analysis (e.g., dissolution) Documentation->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Data_Processing Process Chromatographic Data (Peak Integration) HPLC->Data_Processing GCMS->Data_Processing Purity_Calculation Calculate Purity (Area % Normalization) Data_Processing->Purity_Calculation Impurity_ID Identify Impurities (Mass Spectra, RRT) Data_Processing->Impurity_ID Report Generate Final Purity Report Purity_Calculation->Report Impurity_ID->Report

Purity Assessment Workflow

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose reversed-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B), both containing 0.1% Trifluoroacetic Acid.

      • Gradient Program: Start at 40% A, linearly increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 100 mL of the mobile phase to create a 0.1 mg/mL stock solution.[8]

    • Filter the solution through a 0.45 µm syringe filter before injection.[12]

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method for the purity and impurity profiling of this compound.

  • Instrumentation: A Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.[13]

  • Chromatographic Conditions:

    • Column: A capillary column with a polyethylene glycol (PEG) or similar stationary phase.[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

  • Sample Preparation:

    • Accurately weigh about 100 mg of this compound and dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or acetonitrile.[13]

  • Data Analysis:

    • Purity is calculated by the area percentage of the main peak.

    • Impurities are identified by comparing their mass spectra with a reference library and their retention times with known standards.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound. HPLC is a robust method for routine quality control, offering high sensitivity for a wide range of impurities.[6] GC-MS provides an orthogonal approach with the added benefit of mass spectral data for the confident identification of volatile impurities.[5] For comprehensive quality control, employing both techniques is recommended to ensure a thorough understanding of the impurity profile of commercially available this compound.

References

Orthogonal Analytical Methods for the Characterization of 2-Chloro-6-iodobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical compounds, the rigorous characterization of intermediates such as 2-Chloro-6-iodobenzonitrile is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A comprehensive analytical strategy employing orthogonal methods—techniques that rely on different physicochemical principles—is essential for unambiguous identification, purity assessment, and impurity profiling. This guide provides a comparative overview of key orthogonal analytical techniques for the characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Comparison of Primary Analytical Methods

A multi-pronged approach utilizing both chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound. While chromatographic methods provide separation and quantification of the main component and its impurities, spectroscopic techniques offer structural elucidation and confirmation.

Parameter Gas Chromatography (GC-FID/MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy Elemental Analysis (CHNI)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Absorption of infrared radiation by molecular vibrations.Combustion of the sample to determine the percentage of C, H, N, and I.
Information Obtained Purity, identification of volatile impurities, retention time.Purity, quantification, identification of non-volatile impurities, retention time.Unambiguous structure confirmation, identification and quantification of impurities.Presence of functional groups.Elemental composition and empirical formula confirmation.
Key Advantages High resolution for volatile compounds, sensitive detectors (FID, MS).Broad applicability, high-resolution separation, sensitive detectors (UV, MS).Provides detailed structural information, quantitative capability (qNMR).Fast, non-destructive, provides a molecular fingerprint.Provides fundamental confirmation of the elemental composition.
Limitations Not suitable for non-volatile or thermally labile compounds.May require derivatization for compounds without a UV chromophore.Lower sensitivity compared to chromatographic methods.Limited information on the overall molecular structure.Does not distinguish between isomers or identify impurities.
Typical Purity (%) >99% (Area Percent)>99% (Area Percent)>98% (by qNMR)Not for PurityConfirms theoretical composition

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable analytical results. The following protocols are based on established methods for the analysis of halogenated aromatic compounds and are adaptable for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity and identifying volatile impurities in this compound.

  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) for purity assessment and a Mass Spectrometer (MS) for impurity identification.

  • Sample Preparation : Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of 2 mg/mL.

  • GC Conditions :

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature : 280°C

    • Injection Volume : 1 µL (split mode, 50:1 split ratio)

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature : 320°C (FID) or MS transfer line at 280°C.

  • Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Impurity identification is performed by comparing the mass spectra of unknown peaks with a spectral library.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity determination and quantification of this compound, particularly for identifying non-volatile impurities.

  • Instrumentation : An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector, and optionally coupled to a Mass Spectrometer (MS).

  • Sample Preparation : Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Start with 40% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection : UV at 254 nm.

  • Data Analysis : Purity is assessed by the area percentage of the main peak. Impurities can be quantified using a reference standard if available, or reported as area percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for the identification and quantification of structurally related impurities.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Parameters :

    • Pulse Program : Standard single pulse.

    • Number of Scans : 16-64.

    • Relaxation Delay : 5 seconds.

  • ¹³C NMR Parameters :

    • Pulse Program : Proton-decoupled.

    • Number of Scans : 1024 or more.

  • Data Analysis : The chemical shifts, coupling constants, and integration of the proton and carbon signals are used to confirm the molecular structure. Quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of the analyte against a certified internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular "fingerprint" of this compound by identifying its functional groups.

  • Instrumentation : An FTIR spectrometer.

  • Sample Preparation : A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis : The presence of characteristic absorption bands for the nitrile (C≡N), C-Cl, C-I, and aromatic C-H and C=C bonds confirms the identity of the compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine, which is used to confirm the empirical formula.

  • Instrumentation : A CHN elemental analyzer. Iodine content can be determined by various methods including titration after combustion.

  • Sample Preparation : A few milligrams of the dry, pure sample are accurately weighed.

  • Data Analysis : The experimentally determined percentages of C, H, N, and I are compared with the theoretical values calculated from the molecular formula (C₇H₃ClIN).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a comprehensive analytical strategy for the characterization of this compound.

Orthogonal_Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Impurity Identification Sample Sample NMR NMR Sample->NMR Structure FTIR FTIR Sample->FTIR Functional Groups Elemental_Analysis Elemental_Analysis Sample->Elemental_Analysis Composition HPLC HPLC NMR->HPLC GC GC NMR->GC LC_MS LC_MS HPLC->LC_MS GC_MS GC_MS GC->GC_MS Final_Report Final_Report LC_MS->Final_Report GC_MS->Final_Report

Caption: Orthogonal workflow for comprehensive characterization.

Method_Selection_Logic Start Start Structural_Confirmation Structural Confirmation? Start->Structural_Confirmation Purity_Assessment Purity Assessment? Structural_Confirmation->Purity_Assessment No NMR_Analysis NMR_Analysis Structural_Confirmation->NMR_Analysis Yes Volatile_Impurities Volatile Impurities? Purity_Assessment->Volatile_Impurities Yes NonVolatile_Impurities Non-Volatile Impurities? Volatile_Impurities->NonVolatile_Impurities No GC_Analysis GC_Analysis Volatile_Impurities->GC_Analysis Yes HPLC_Analysis HPLC_Analysis NonVolatile_Impurities->HPLC_Analysis Yes End End NonVolatile_Impurities->End No NMR_Analysis->Purity_Assessment GC_Analysis->NonVolatile_Impurities HPLC_Analysis->End

Caption: Decision tree for analytical method selection.

Safety Operating Guide

Proper Disposal of 2-Chloro-6-iodobenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloro-6-iodobenzonitrile is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

This compound is a pale crystalline solid that is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Due to its low water solubility, it is not readily mobile in the environment, but it must be handled as a hazardous chemical.[1][2]

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment is worn.

PPE CategorySpecification
Hand Protection Wear protective gloves (e.g., Nitrile rubber).
Eye/Face Protection Use chemical safety goggles or a face shield. Ensure eyewash stations and safety showers are readily accessible.[2][3]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection In case of dust or aerosol formation, use a NIOSH-approved respirator. Ensure adequate ventilation in the work area.[2]

Step-by-Step Disposal Procedure

This procedure outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, filter paper) in a designated, compatible, and clearly labeled hazardous waste container.

  • The container must be in good condition, free from leaks, and have a tightly fitting lid.[4] Makeshift covers are not acceptable.[4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management program.

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and restrict access.

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[3] Avoid generating dust.

  • For solutions, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Collect the absorbed material and place it into the designated hazardous waste container.

3. Container Decontamination and Disposal:

  • Empty containers of this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple rinse the empty container with a suitable organic solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After decontamination, the container may be disposed of according to institutional and local regulations.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[2][3][5]

  • Drain disposal is strictly prohibited. [6] Aqueous solutions containing toxic chemicals must be managed through a hazardous waste program.[6]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal Final Disposal start Identify this compound Waste assess_waste Is the waste pure compound, a solution, or contaminated material? start->assess_waste collect_solid Collect in a labeled, sealed hazardous waste container. assess_waste->collect_solid Pure Solid collect_liquid Absorb with inert material. Collect in a labeled, sealed hazardous waste container. assess_waste->collect_liquid Solution collect_contaminated Collect in a labeled, sealed hazardous waste container. assess_waste->collect_contaminated Contaminated Material dispose Dispose through an approved hazardous waste facility. collect_solid->dispose collect_liquid->dispose collect_contaminated->dispose

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.